2'-Trifluoromethyl-biphenyl-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQDVSPEJKKYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362626 | |
| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675596-31-3 | |
| Record name | 2′-(Trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675596-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 675596-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins two key building blocks: 3-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene. The aldehyde functional group is compatible with the reaction conditions, making protection and deprotection steps unnecessary.
The general transformation is depicted below:
Caption: General synthetic scheme for this compound.
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Formylphenylboronic acid | 87199-16-4 | 149.94 |
| 1-Bromo-2-(trifluoromethyl)benzene | 392-83-6 | 225.01 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| Toluene | 108-88-3 | 92.14 |
| Ethanol | 64-17-5 | 46.07 |
| Water (deionized) | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Reaction Setup and Procedure
-
Reaction Assembly: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The glassware should be oven-dried prior to use.
-
Reagent Addition: To the flask, add 3-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Solvent and Base Addition: A degassed solvent mixture of toluene and ethanol (e.g., 4:1 v/v) is added to the flask to dissolve the reagents. Subsequently, a 2M aqueous solution of sodium carbonate (2.0 equivalents) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Quenching and Extraction: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and optimization of conditions.
| Parameter | Value |
| Reactants | |
| 3-Formylphenylboronic acid | 1.2 mmol |
| 1-Bromo-2-(trifluoromethyl)benzene | 1.0 mmol |
| Catalyst | |
| Pd(PPh₃)₄ | 0.03 mmol |
| Base | |
| Na₂CO₃ (2M aq.) | 2.0 mmol |
| Solvents | |
| Toluene | 20 mL |
| Ethanol | 5 mL |
| Conditions | |
| Temperature | 85 °C |
| Time | 8 hours |
| Product | |
| Expected Yield | 75-90% |
| Purity (post-chromatography) | >95% |
Visualization of Key Processes
Synthetic Workflow
The overall workflow for the synthesis, work-up, and purification is illustrated below.
Caption: Experimental workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. This compound, belonging to the class of trifluoromethylated biphenyls, is of significant interest in medicinal chemistry and drug discovery due to the unique properties imparted by the trifluoromethyl group.[1]
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O | [2] |
| Molecular Weight | 250.22 g/mol | [2] |
| Boiling Point | 344.0 ± 42.0 °C | Predicted |
| Density | 1.251 ± 0.06 g/cm³ | Predicted |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis
The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
A general protocol for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is as follows. Please note that specific reaction conditions for this compound may require optimization.
Reactants:
-
3-Formylphenylboronic acid
-
1-Bromo-2-(trifluoromethyl)benzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add 3-formylphenylboronic acid, 1-bromo-2-(trifluoromethyl)benzene, a palladium catalyst, and a base.
-
Add the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Suzuki-Miyaura Coupling:
Figure 1: General workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The aldehyde proton should appear as a singlet further downfield (δ 9.5-10.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the trifluoromethyl group influencing the chemical shifts of the adjacent carbons. The carbonyl carbon of the aldehyde will be observed in the characteristic downfield region (δ 190-200 ppm).
-
FT-IR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde group around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1000-1350 cm⁻¹.
Role in Drug Development and Signaling Pathways
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance various properties of drug candidates.[1] The -CF₃ group can improve metabolic stability, increase lipophilicity (which can affect cell membrane permeability), and alter the electronic properties of the molecule, potentially leading to stronger binding interactions with biological targets.
Biphenyl scaffolds are also prevalent in a wide range of biologically active compounds.[3] While no specific biological activities or signaling pathway modulation have been reported for this compound itself, its structural motifs suggest potential for investigation in various therapeutic areas. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.
Potential Signaling Pathway Interactions:
Given the structural similarities to other biologically active biphenyl compounds, potential (though currently hypothetical) areas of investigation for this molecule could include its interaction with various signaling pathways. The diagram below illustrates a generalized representation of how a small molecule inhibitor, such as a derivative of the title compound, might interact with a cellular signaling cascade.
Figure 2: Hypothetical interaction of a small molecule inhibitor with a generic signaling pathway.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde: Synthesis, Identification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a key intermediate in pharmaceutical research and development. This document details the compound's identification, physicochemical properties, a probable synthetic route via Suzuki-Miyaura coupling, and standard analytical methods for its characterization. This guide is intended to serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery.
Compound Identification
This compound is a biphenyl derivative characterized by a trifluoromethyl group at the 2' position and a carbaldehyde (formyl) group at the 3 position.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 675596-31-3[1] |
| Molecular Formula | C₁₄H₉F₃O[1] |
| Molecular Weight | 250.22 g/mol [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=CC=C2C(F)(F)F)C=O |
| InChI Key | InChIKey=... |
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively published. However, based on its structure, the following properties can be inferred:
| Property | Predicted Value |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis
The most probable and widely employed method for the synthesis of unsymmetrical biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.
For the synthesis of this compound, the likely starting materials are 3-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene .
Proposed Synthetic Pathway
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol based on similar syntheses.[2][3][4][5] Optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) may be necessary to achieve high yields.
Materials:
-
3-formylphenylboronic acid
-
1-bromo-2-(trifluoromethyl)benzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate or sodium carbonate)
-
Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent system.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Identification and Characterization
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets in the range of 7.0-8.5 ppm), Aldehyde proton (singlet around 10.0 ppm). |
| ¹³C NMR | Aromatic carbons (signals between 120-150 ppm), Aldehyde carbonyl carbon (signal around 190 ppm), Trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 250. Fragmentation pattern would show loss of -CHO, -CF₃, and other characteristic fragments of the biphenyl core. |
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the synthesized compound and confirm its molecular weight.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the final product. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides essential information for the synthesis and identification of this compound. The proposed Suzuki-Miyaura coupling is a robust and versatile method for obtaining this valuable intermediate. Standard analytical techniques are outlined for the comprehensive characterization of the final product, ensuring its suitability for further applications in drug discovery and development. Researchers are encouraged to optimize the provided general protocols to suit their specific laboratory conditions and requirements.
References
- 1. scbt.com [scbt.com]
- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 3. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 4. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Technical Guide: Spectroscopic and Synthetic Overview of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical data for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. Due to the limited availability of public data, this document also outlines generalized experimental protocols for the synthesis and spectroscopic analysis of similar biphenyl derivatives, which can serve as a reference for researchers.
Compound Identification
The fundamental chemical properties of this compound are well-established and summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 675596-31-3 | [1] |
| Molecular Formula | C₁₄H₉F₃O | [1] |
| Molecular Weight | 250.22 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically available at ≥98% | [2] |
Spectroscopic Data
2.1. NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity | Assignment |
| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Data not available |
| ¹³C | CDCl₃ | Data not available | Data not available | Data not available | Data not available |
| ¹⁹F | CDCl₃ | Data not available | Data not available | Data not available | Data not available |
2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | Data not available |
2.3. Mass Spectrometry (MS)
| m/z | Relative Intensity | Fragmentation Assignment |
| Data not available | Data not available | Data not available |
Experimental Protocols
While specific protocols for this compound are not published, the following sections describe general methodologies for the synthesis and spectroscopic characterization of similar fluorinated biphenyl compounds.
3.1. Synthesis Protocol: Suzuki-Miyaura Coupling
The synthesis of biphenyl derivatives is commonly achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] A general procedure is outlined below.
Reactants:
-
Aryl halide (e.g., 3-bromobenzaldehyde)
-
Arylboronic acid (e.g., (2-(trifluoromethyl)phenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a pressure tube, combine the aryl halide (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol %).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 105 °C) for a designated time (e.g., 8.5 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a work-up, which typically involves extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.
3.2. NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of fluorinated organic compounds is as follows.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are referenced to the deuterated solvent signal.
-
¹⁹F NMR: Acquire spectra with proton decoupling. Chemical shifts can be referenced to an external standard such as CFCl₃.
3.3. IR Spectroscopy Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For solid samples, a small amount of the material is placed directly on the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
3.4. Mass Spectrometry Protocol
Instrumentation:
-
A mass spectrometer, for instance, one coupled with a gas chromatograph (GC-MS) for volatile compounds, or one with a direct infusion electrospray ionization (ESI) source.
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile organic solvent.
-
For ESI-MS, dissolve the sample in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Inject the sample into the instrument and acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Pathway Visualization
The creation of diagrams for signaling pathways or experimental workflows requires specific information about the compound's interactions or the multi-step processes in which it is used. As no such information for this compound was found in the public domain, a meaningful visualization using Graphviz could not be generated.
Below is a conceptual workflow for the synthesis and characterization of a generic biphenyl compound, which can be adapted for this compound once specific experimental details are determined.
Caption: General synthesis and characterization workflow.
References
Potential Derivatives of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the synthetic potential of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a fluorinated aromatic aldehyde with significant promise as a scaffold in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of derivative compounds. This document outlines key synthetic transformations of the carbaldehyde functional group into imines, alcohols, carboxylic acids, and alkenes. Detailed experimental protocols, adapted from established methodologies for aromatic aldehydes, are provided. Furthermore, this guide includes a summary of reported biological activities for structurally related biphenyl derivatives to offer a comparative context for potential therapeutic applications.
Introduction to this compound
This compound is an aromatic aldehyde featuring a biphenyl backbone substituted with a trifluoromethyl group. The biphenyl moiety is a common structural motif in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The trifluoromethyl group is a valuable substituent in drug design, known to improve key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. The carbaldehyde functional group serves as a versatile synthetic handle for the generation of a diverse library of derivatives.
Synthetic Pathways and Potential Derivatives
The aldehyde functionality of this compound allows for a variety of chemical transformations to produce a range of derivatives. The primary reaction pathways include:
-
Imine Formation: Condensation with primary amines to yield Schiff bases (imines).
-
Reduction: Reduction of the aldehyde to a primary alcohol.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
The following diagram illustrates these potential synthetic transformations.
Caption: Synthetic pathways from this compound.
Data Presentation: Biological Activities of Representative Biphenyl Derivatives
| Compound Class | Representative Compound | Biological Target/Activity | IC50 Value | Reference |
| Carboxylic Acid | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative (3j) | Anticancer (MCF-7 cell line) | 9.92 ± 0.97 µM | [1] |
| Carboxylic Acid | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative (3j) | Anticancer (MDA-MB-231 cell line) | 9.54 ± 0.85 µM | [1] |
| Carboxylic Acid | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | Anticancer (MCF-7 cell line) | 10.14 ± 2.05 µM | [1] |
| Carboxylic Acid | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | Anticancer (MDA-MB-231 cell line) | 10.78 ± 2.58 µM | [1] |
| Sulfonamide | Pestasulfamide A | Anti-acetylcholine esterase (AChE) | 11.94 µM | [2] |
Experimental Protocols
The following are detailed, representative methodologies for the key transformations of this compound. These protocols are adapted from established procedures for aromatic aldehydes and may require optimization for this specific substrate.[3][4][5][6][7]
Synthesis of Imine Derivatives
This protocol describes the condensation reaction of this compound with a primary amine.
Caption: Experimental workflow for imine synthesis.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (e.g., aniline or benzylamine) (1.2 mmol)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing anhydrous MgSO₄ and a stir bar, add the solvent (CH₂Cl₂ or MTBE).
-
Add this compound (1.0 mmol) and the primary amine (1.2 mmol) to the flask.
-
Seal the flask and stir the mixture at room temperature for one hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite to remove the MgSO₄.
-
Wash the Celite pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude imine product.
-
Analyze the product by ¹H NMR spectroscopy to determine purity and yield. Further purification can be achieved by column chromatography if necessary.[6]
Synthesis of (2'-Trifluoromethyl-biphenyl-3-yl)methanol (Alcohol Derivative)
This protocol details the reduction of the aldehyde to the corresponding primary alcohol.
Materials:
-
This compound (10 mmol)
-
Methanol (30 mL)
-
Water (10 mL)
-
Powdered Iron Sulfide (FeS) (50 mmol)
-
Ammonium Chloride (NH₄Cl) (50 mmol)
-
Methylene Chloride
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (10 mmol) in a mixture of methanol (30 mL) and water (10 mL) in a round-bottom flask.[4]
-
Add powdered iron sulfide (50 mmol) and ammonium chloride (50 mmol) to the solution.[4]
-
Reflux the mixture using a water bath, monitoring the reaction by TLC.[4]
-
Once the reaction is complete, cool the mixture and filter to remove the solid residue. Wash the residue with methanol (2 x 5 mL).[4]
-
Combine the filtrate and washings and remove the solvent by distillation under reduced pressure.[4]
-
Extract the residue with methylene chloride (3 x 30 mL).[4]
-
Wash the combined organic layers with water (3 x 30 mL) and dry over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure to yield the alcohol product, which can be further purified by distillation or column chromatography.[4]
Synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid (Carboxylic Acid Derivative)
This protocol describes the oxidation of the aldehyde to a carboxylic acid using the Pinnick oxidation, a mild and selective method.[5]
Materials:
-
This compound (1 mmol)
-
Acetonitrile
-
tert-Butanol
-
Water
-
Sodium dihydrogen phosphate monohydrate (0.62 mmol)
-
2-Methyl-2-butene (1.5 mmol)
-
80% aqueous sodium chlorite (3.2 mmol)
Procedure:
-
Dissolve this compound (1 mmol) in a mixture of acetonitrile, tert-butanol, and water (5:7:1 ratio, 10 mL total).[5]
-
Add sodium dihydrogen phosphate monohydrate (0.62 mmol) to the solution.[5]
-
Cool the reaction mixture in an ice bath and add 2-methyl-2-butene (1.5 mmol).[5]
-
Slowly add a solution of 80% aqueous sodium chlorite (3.2 mmol).[5]
-
Stir the reaction mixture in the cold until the starting material is consumed (monitor by TLC).
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude carboxylic acid by recrystallization or column chromatography.
Synthesis of Alkene Derivatives via Wittig Reaction
This protocol outlines the conversion of the aldehyde to an alkene using a phosphonium ylide.
Caption: Experimental workflow for the Wittig reaction.
Materials:
-
This compound (50 mg)
-
(Carbethoxymethylene)triphenylphosphorane (ylide) (1.2 mol equivalents)
-
Dichloromethane (3 mL)
-
25% Diethyl ether in hexanes
-
Dram vial
-
Stir vane
Procedure:
-
Dissolve this compound (50 mg) in dichloromethane (3 mL) in a dram vial equipped with a stir vane.[7]
-
Add the phosphonium ylide (1.2 mol equivalents) portion-wise while stirring.[7]
-
Stir the reaction at room temperature for two hours, monitoring by TLC.[7]
-
Upon completion, evaporate the dichloromethane with a stream of nitrogen gas.[7]
-
Dissolve the reaction mixture in 25% diethyl ether in hexanes (2-3 mL) to precipitate the triphenylphosphine oxide byproduct.[7]
-
Transfer the solution to a clean vial, leaving the precipitate behind.
-
Evaporate the majority of the solvent and purify the crude alkene product using microscale wet column chromatography.[7]
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a wide array of derivatives. The presence of both the biphenyl scaffold and the trifluoromethyl group suggests that its derivatives could exhibit interesting biological activities. The synthetic protocols provided herein offer a foundation for the exploration of these potential derivatives. Further research is warranted to synthesize and evaluate the pharmacological properties of this compound class, which may lead to the discovery of novel therapeutic agents.
References
The Advent and Evolution of Trifluoromethylated Biphenyls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group into the biphenyl scaffold has been a transformative approach in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for trifluoromethylated biphenyl compounds. It details key experimental protocols, presents collated quantitative data for comparative analysis, and visualizes synthetic pathways to offer a thorough technical resource for professionals in the field. The unique electronic properties conferred by the CF3 group—strong electron-withdrawing nature, high electronegativity, and metabolic stability—have established these compounds as privileged structures in the design of pharmaceuticals and advanced materials.
Historical Perspective: From Curiosity to Core Moiety
The journey of trifluoromethylated aromatic compounds began long before their biphenyl derivatives were widely explored. The field of organofluorine chemistry traces its roots to the 19th century, with the first synthesis of an organofluorine compound, benzoyl fluoride, reported by Alexander Borodin in 1862 through a halogen exchange reaction.[1] However, the highly reactive nature of elemental fluorine posed significant challenges.[1][2]
A pivotal moment arrived in 1892 when Frédéric Swarts developed a practical method for producing benzotrifluoride, a key precursor for many trifluoromethylated aromatics, by reacting benzotrichloride with antimony fluoride.[3] This breakthrough paved the way for more intensive research into the effects of the trifluoromethyl group on organic molecules. The medicinal use of the trifluoromethyl group began to be recognized in the 1920s, with research intensifying significantly in the mid-1940s.[4] Early investigations into the biological activity of trifluoromethyl compounds were pioneered by F. Lehmann in 1927.[3] By the mid-20th century, the synthesis of trifluoromethyl-substituted biphenyls was being actively explored, as evidenced by a 1947 patent describing their preparation.[5]
The latter half of the 20th century and the early 21st century witnessed the development of sophisticated transition-metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryl compounds, including their trifluoromethylated analogues. The advent of the Suzuki-Miyaura, Ullmann, and other coupling reactions provided chemists with powerful and versatile tools to construct the trifluoromethylated biphenyl core with high efficiency and selectivity.
Synthetic Methodologies and Key Experimental Protocols
The construction of the trifluoromethylated biphenyl framework primarily relies on the formation of the biaryl C-C bond. Several classical and modern synthetic methods have been adapted and optimized for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and has been extensively applied to the preparation of trifluoromethylated biphenyls. This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid offers high functional group tolerance and generally proceeds under mild conditions.
-
Reactants: 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-tert-butylphenylboronic acid (0.138 g, 0.777 mmol), potassium phosphate (K3PO4) (0.164 g, 0.777 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.0089 g, 1.5 mol %).
-
Solvent: Water:dioxane mixture (1:3 v/v).
-
Procedure: The reactants are added to a pressure tube and heated at 105 °C for 8.5 hours. The reaction progress is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. Purification is achieved by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
-
Yield: 77%.
Ullmann Reaction
The Ullmann reaction, one of the earliest methods for biaryl synthesis, involves the copper-mediated coupling of two aryl halide molecules. While it often requires harsh reaction conditions (high temperatures), it remains a valuable method, particularly for the synthesis of symmetrical biphenyls.
-
Reactants: 3-iodotoluene (10 g) and activated copper powder (20 g).
-
Procedure: The reactants are mixed in a heat-resistant test tube and heated to 270 °C for 30 minutes.
-
Work-up and Purification: The reaction mass is treated with boiling heptane three times. The heptane solution is decanted and evaporated under vacuum. The residue is then vacuum-distilled, collecting the fraction at 155-180 °C / 15-20 mm Hg.
-
Yield: 25-42%.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is an aryl-aryl coupling that proceeds via a diazonium salt intermediate. It offers a wide scope but can suffer from low yields due to side reactions.[6]
An aniline derivative is treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) to form a diazonium salt. This salt is then reacted with an arene in the presence of a base to yield the biaryl compound.
A detailed experimental protocol for a specific trifluoromethylated biphenyl via this method was not found in the immediate search results, reflecting its less frequent use compared to modern cross-coupling reactions.
Quantitative Data of Representative Compounds
The following tables summarize key quantitative data for several trifluoromethylated biphenyl compounds, facilitating comparison of their physical and spectroscopic properties.
Table 1: Physical Properties of Selected Trifluoromethylated Biphenyls
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4,4'-Bis(trifluoromethyl)biphenyl | C14H8F6 | 290.20 | Not specified |
| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | C16H16F2 | 246.30 | 105–107 |
| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | C14H10F2O | 232.23 | 71–72 |
| 3,4-difluoro-3'-nitro-1,1'-biphenyl | C12H7F2NO2 | 235.19 | 92–93 |
Table 2: Reaction Yields for Suzuki-Miyaura Synthesis of Difluorinated Biphenyls [7]
| Product | Yield (%) |
| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 77 |
| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 79 |
| 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | 72 |
| 3,4-difluoro-3'-nitro-1,1'-biphenyl | 80 |
| (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane | 82 |
Table 3: Spectroscopic Data for 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl [7]
| Spectroscopy | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ: 7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 151.1 (CF, JCF = 7.5 Hz), 149.1 (CF, JCF = 7.5 Hz), 148.7 (CH), 138.6 (C–C), 136.5 (C–C), 126 (CH), 122.5 (CH), 117.2 (CH, JCF–CH = 12 Hz), 116 (CH, JCF–CH = 13.5 Hz), 115 (CH), 34.5 (t. butyl-C), 31 (CH₃) |
| FTIR (cm⁻¹) | 2961 (s, C–H, Str-sp²), 2840 (m, C–H, Str-sp³), 1603 (m, C–H bending), 1496 (m, C=C) |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of key synthetic reactions for preparing trifluoromethylated biphenyls.
Applications and Future Outlook
The unique properties imparted by the trifluoromethyl group have made trifluoromethylated biphenyls highly valuable in several fields:
-
Pharmaceuticals: The CF3 group can enhance metabolic stability, increase lipophilicity (aiding in cell membrane permeability), and improve binding affinity to biological targets. A prominent example is Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug (NSAID) that features a trifluoromethyl group on a pyrazole ring attached to a biphenyl-like system. While not a simple biphenyl, its structure highlights the importance of the trifluoromethylphenyl moiety.
-
Agrochemicals: Similar to pharmaceuticals, the CF3 group is used to modulate the properties of pesticides and herbicides, enhancing their potency and stability.
-
Materials Science: The strong C-F bond and the electronic nature of the CF3 group contribute to the thermal and chemical stability of materials. Trifluoromethylated biphenyls are investigated for use in liquid crystals, polymers, and other advanced materials.
The future of trifluoromethylated biphenyl chemistry lies in the development of more efficient, sustainable, and selective synthetic methods. Advances in catalysis, including photoredox and electrochemistry, are expected to provide milder and more environmentally friendly routes to these valuable compounds. Furthermore, as our understanding of structure-activity relationships deepens, the rational design of novel trifluoromethylated biphenyls with tailored properties for specific applications in medicine and materials science will continue to be a vibrant area of research.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 5. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural analysis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to predict and discuss its key structural and spectroscopic features. The document details expected data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, it outlines relevant experimental protocols for its synthesis and characterization, aiming to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
Introduction
Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural properties and prevalence in biologically active compounds. The introduction of a trifluoromethyl group and a carbaldehyde functionality, as in this compound, is anticipated to modulate its electronic properties, conformational behavior, and biological activity. This guide provides a detailed structural and analytical profile of this compound, based on established principles and data from closely related molecules.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₉F₃O |
| Molecular Weight | 250.22 g/mol |
| CAS Number | 675596-31-3[1] |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate |
Structural Analysis
X-ray Crystallography
While no crystal structure is publicly available for this compound, analysis of the closely related molecule, 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde, provides insights into the expected solid-state conformation[2].
Table 1: Predicted Crystallographic Parameters and Selected Bond Lengths, Angles, and Torsion Angles (based on a structural analog)
| Parameter | Predicted Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Bond Length (C-C biphenyl) | ~1.49 Å |
| Bond Length (C-CF₃) | ~1.51 Å |
| Bond Length (C-CHO) | ~1.48 Å |
| Bond Length (C=O) | ~1.21 Å |
| Bond Angle (C-C-C biphenyl) | ~120° |
| Bond Angle (C-C-CF₃) | ~120° |
| Bond Angle (C-C-CHO) | ~120° |
| Torsion Angle (Dihedral angle between phenyl rings) | ~45-55° |
Note: These values are estimations based on the crystal structure of 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde and may vary for the target molecule.[2]
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are presented below, based on data from analogous compounds.
Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | 10.1 | s |
| Aromatic-H | 7.4 - 8.2 | m |
The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear as a complex multiplet pattern.
Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~192 |
| Aromatic C-H | 125 - 138 |
| Aromatic C (quaternary) | 135 - 148 |
| C-CF₃ | ~129 (q, J ≈ 32 Hz) |
| CF₃ | ~124 (q, J ≈ 272 Hz) |
The carbonyl carbon will be significantly downfield. The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
Table 4: Predicted ¹⁹F NMR Chemical Shifts (376 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | s |
The trifluoromethyl group is expected to show a singlet in the typical region for aromatic trifluoromethyl groups. The exact chemical shift is sensitive to the electronic environment.[3]
The IR spectrum will be dominated by characteristic absorptions of the aromatic rings and the carbaldehyde group.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aldehyde) | 2850 - 2750 | Weak |
| C=O (aldehyde) | 1710 - 1690 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong |
| C-F (in CF₃) | 1350 - 1100 | Strong, multiple bands |
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Fragment | Description |
| 250 | [M]⁺ | Molecular Ion |
| 249 | [M-H]⁺ | Loss of the aldehydic proton |
| 221 | [M-CHO]⁺ | Loss of the formyl group |
| 181 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |
| 152 | [Biphenyl]⁺ | Biphenyl radical cation |
The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals.[4][5]
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme: (2-(Trifluoromethyl)phenyl)boronic acid + 3-Bromobenzaldehyde → this compound
Detailed Protocol:
-
To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) add (2-(Trifluoromethyl)phenyl)boronic acid (1.2 equivalents), 3-bromobenzaldehyde (1.0 equivalent), and a base such as cesium carbonate (2.0 equivalents).
-
Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (3-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[6][7]
Analytical Characterization Protocols
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative ¹³C NMR, a higher concentration (20-50 mg) might be necessary.
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Use a standard non-polar capillary column (e.g., HP-5MS).
-
Employ a suitable temperature program, for example, starting at 100 °C, ramping to 280 °C at 15 °C/min, and holding for 5 minutes.
-
Set the mass spectrometer to scan in the range of 40-400 m/z in electron ionization (EI) mode.
-
Prepare a stock solution of the compound in a suitable solvent like acetonitrile (e.g., 1 mg/mL) and dilute to working concentrations.
-
Use a reverse-phase C18 column.
-
Employ a mobile phase, for example, a gradient of acetonitrile and water.
-
Set the UV detector to a wavelength where the compound exhibits strong absorbance (likely in the range of 254-280 nm).
Visualizations
Caption: Workflow for the synthesis and structural elucidation of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides a detailed, albeit predictive, structural analysis of this compound. By compiling data from analogous compounds and outlining standardized experimental protocols, this document serves as a foundational resource for researchers. The presented information is intended to facilitate the synthesis, characterization, and further investigation of this and related compounds for potential applications in drug discovery and materials science. It is important to reiterate that the quantitative data presented are estimations and should be confirmed by direct experimental analysis of the target molecule.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Exploration of Trifluoromethyl-Biphenyls in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into the biphenyl scaffold has emerged as a powerful strategy in modern medicinal chemistry. This modification significantly impacts the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to therapeutic targets. This technical guide provides an in-depth overview of the theoretical and computational studies of trifluoromethyl-biphenyls, alongside experimental protocols and data, to aid in the rational design and development of novel therapeutics.
Physicochemical and Biological Properties of Trifluoromethyl-Biphenyls
The trifluoromethyl group is a key pharmacophore due to its unique electronic properties and steric profile. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. These properties have been leveraged to develop potent inhibitors for a range of biological targets.
Table 1: Physicochemical Properties of Selected Trifluoromethyl-Containing Compounds
| Compound/Group | Molecular Weight ( g/mol ) | LogP | pKa | Notes |
| Trifluoromethyl group (-CF3) | 69.00 | +0.88 (Hansch π) | - | High lipophilicity and metabolic stability.[1] |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | 539.6 | Not reported | Not reported | Synthesized via solventless direct amidation.[2] |
| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | 291.98 | 6.04–6.63 | - | For comparison of a related biphenyl structure.[3] |
| PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | 360.88 | 6.72 | - | For comparison of a related biphenyl structure.[3] |
Synthesis and Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl derivatives, including those bearing trifluoromethyl groups. This palladium-catalyzed reaction offers a versatile and efficient method for creating carbon-carbon bonds between aryl halides and arylboronic acids.
General Protocol for Suzuki-Miyaura Synthesis of Trifluoromethyl-Biphenyls
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., a brominated trifluoromethyl-benzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)[4]
-
Solvent system (e.g., a mixture of THF, toluene, and water)[4][5]
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid (typically 1.1-1.5 equivalents), palladium catalyst (typically 1-5 mol%), and base (typically 2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80°C to 110°C.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of α-Trifluoromethyl Chalcones
α-Trifluoromethyl chalcones have demonstrated significant anticancer activity. Their synthesis typically involves a Claisen-Schmidt condensation followed by trifluoromethylation.[7]
Step 1: Claisen-Schmidt Condensation
-
React an appropriate aryl methyl ketone with an aromatic aldehyde in the presence of a base (e.g., 40% KOH in ethanol) at room temperature to form the chalcone precursor.[7]
Step 2: Trifluoromethylation
-
The resulting chalcone is then reacted with a trifluoromethylating agent, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent), in the presence of a copper catalyst (e.g., CuI) in a solvent like DMF at elevated temperatures (e.g., 80°C).[7]
Biological Activity and Signaling Pathways
Trifluoromethyl-biphenyl derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases.
Anticancer Activity
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC): This novel synthetic compound has been shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) in a concentration-dependent manner (1-10.8 µM).[8] NHDC induces apoptosis and inhibits the STAT3 signaling pathway by directly binding to and activating Hepatocyte Nuclear Factor 4 alpha (HNF4α).[8] In vivo studies have confirmed that NHDC can prevent liver tumor growth.[8]
α-Trifluoromethyl Chalcones: Several α-trifluoromethyl chalcones have exhibited potent antiproliferative activity against androgen-independent prostate cancer cell lines (DU145 and PC-3), with some compounds showing IC₅₀ values below 0.2 μM.[7] These compounds induce cell accumulation in the sub-G1 and G2/M phases of the cell cycle.[7]
Table 2: In Vitro Anticancer Activity of Selected α-Trifluoromethyl Chalcones
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| YS71 | LNCaP (with DHT) | 0.59 | [9] |
| YS71 | LNCaP (without DHT) | 0.7 | [9] |
| YS71 | PC-3 | 0.35 | [9] |
| YS71 | DU145 | 0.26 | [9] |
| 4-NO₂ chalcone (2) | DU145 | < 0.2 | [7] |
| 4-NO₂ chalcone (2) | PC-3 | < 0.2 | [7] |
| 3,4-difluorochalcone (5) | DU145 | < 0.2 | [7] |
| 3,4-difluorochalcone (5) | PC-3 | < 0.2 | [7] |
Anti-inflammatory Activity
Novel imidazole derivatives containing a trifluoromethylphenyl group have been synthesized and evaluated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[10] Some of these compounds have shown considerable inhibitory activity, with IC₅₀ values in the nanomolar range.[10] The p38 MAP kinase pathway is crucial in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1.[11]
Table 3: p38 MAP Kinase Inhibitory Activity of Trifluoromethylphenyl Imidazole Derivatives
| Compound | IC₅₀ (nM) | Reference |
| Adezmapimod (SB203580) (Reference) | 222.44 ± 5.98 | [10] |
| Compound AA6 | 403.57 ± 6.35 | [10] |
Computational Studies
Computational chemistry plays a vital role in understanding the structure-activity relationships of trifluoromethyl-biphenyls and in guiding the design of new analogs. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are commonly employed techniques.
Density Functional Theory (DFT)
DFT calculations are used to optimize the molecular geometry and to determine various electronic properties. A common approach involves using Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) and a basis set such as 6-311+G(d,p).[2]
Key DFT-derived parameters:
-
Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and intramolecular interactions.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of trifluoromethyl-biphenyls, particularly their interactions with biological targets like proteins. These simulations can provide insights into the stability of ligand-protein complexes and the binding modes of inhibitors.
Visualizations
Signaling Pathway Diagram
Caption: NHDC-mediated inhibition of the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for the study of trifluoromethyl-biphenyls.
Conclusion
Trifluoromethyl-biphenyls represent a highly valuable class of compounds in drug discovery. The strategic incorporation of the trifluoromethyl group confers advantageous physicochemical properties that can be exploited to design potent and selective modulators of various biological targets. The integration of synthetic chemistry, in vitro biological evaluation, and computational modeling provides a robust framework for the continued development of novel trifluoromethyl-biphenyl-based therapeutics. This guide serves as a foundational resource for researchers to navigate the theoretical and practical aspects of working with this important chemical scaffold.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2'-Trifluoromethyl-biphenyl-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Trifluoromethyl-biphenyl-3-carbaldehyde is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex molecular scaffolds with therapeutic potential. The presence of the trifluoromethyl group is of particular significance in drug design. It is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This increase in lipophilicity can improve membrane permeability, a crucial factor for a drug's bioavailability.[1][2] The trifluoromethyl group's strong electron-withdrawing nature can also modulate the electronic properties of the molecule, potentially leading to more potent and selective biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential kinase inhibitor.
Application Note 1: Synthesis of (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide, a Scaffold for SGK-1 Inhibitors
Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3] Dysregulation of SGK-1 activity has been implicated in several diseases, such as hypertension, diabetic nephropathy, and cancer, making it an attractive target for therapeutic intervention.
This compound serves as a key starting material for the synthesis of (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide. This compound belongs to a class of acrylamide derivatives that have been investigated as potential SGK-1 inhibitors. The acrylamide moiety can act as a Michael acceptor, potentially forming a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.
While specific quantitative data for (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide is not publicly available, the table below summarizes the IC50 values of other known SGK-1 inhibitors to provide a context for the potential potency of this class of compounds.
Table 1: IC50 Values of Representative SGK-1 Inhibitors
| Compound Name/Reference | Target | IC50 (nM) |
| GSK650394 | SGK-1 | 62 |
| SGK1-IN-1 | SGK-1 | 1 |
| EMD638683 | SGK-1 | 3000 |
| SI-113 | SGK-1 | 600 |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide
This protocol is adapted from patent WO2005011681A1 and describes the synthesis of the acrylamide derivative from this compound.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), catalytic amount
-
Ammonia solution (0.5 M in dioxane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Wittig-Horner-Emmons Reaction:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (20 mL) under an inert atmosphere at 0°C, add triethyl phosphonoacetate (2.2 mL, 11 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (2.5 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(2'-trifluoromethyl-biphenyl-3-yl)-acrylate.
-
-
Saponification:
-
Dissolve the purified ester from the previous step in a mixture of THF (20 mL) and methanol (5 mL).
-
Add a solution of lithium hydroxide (0.48 g, 20 mmol) in water (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (E)-3-(2'-trifluoromethyl-biphenyl-3-yl)-acrylic acid.
-
-
Amidation:
-
Dissolve the acrylic acid derivative (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0°C and add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Re-dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C.
-
Add ammonia solution (0.5 M in dioxane, 30 mL, 15 mmol) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide.
-
Protocol 2: In Vitro SGK-1 Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against SGK-1.
Materials:
-
Recombinant human SGK-1 enzyme
-
SGK-1 substrate peptide (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound ((E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a kinase reaction mixture containing kinase buffer, SGK-1 enzyme, and the substrate peptide.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Synthesis Workflow
Caption: Synthesis of (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide.
SGK-1 Signaling Pathway
Caption: Simplified SGK-1 signaling pathway and point of inhibition.
References
- 1. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions in the Synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols and data for the synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a valuable building block in medicinal chemistry, via a Suzuki coupling reaction. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile handle for further chemical modifications.
Reaction Principle and Workflow
The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki coupling between 3-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: General workflow for the synthesis of the target compound via Suzuki coupling.
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the synthesis of this compound. The selection of catalyst, base, and solvent system is critical for achieving high yields and purity.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2-(trifluoromethyl)benzene | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | |
| 2 | 1-Iodo-2-(trifluoromethyl)benzene | 3-Formylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 97 | |
| 3 | 1-Bromo-2-(trifluoromethyl)benzene | 3-Formylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 92 |
Abbreviations: Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0); Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II); Pd(OAc)₂ - Palladium(II) acetate; SPhos - 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Detailed Experimental Protocol
This protocol details a common procedure for the synthesis of this compound based on the conditions outlined in Entry 1 of the data summary table.
Materials and Equipment:
-
1-Bromo-2-(trifluoromethyl)benzene (1.0 eq)
-
3-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 1-bromo-2-(trifluoromethyl)benzene (e.g., 2.25 g, 10 mmol), 3-formylphenylboronic acid (1.80 g, 12 mmol), and potassium carbonate (3.45 g, 25 mmol).
-
Place a magnetic stir bar in the flask.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 15 minutes.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the solvent mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL) via cannula or syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (346 mg, 0.3 mmol), to the flask. The mixture may change color upon catalyst addition.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (30 mL) and ethyl acetate (50 mL) to the flask.
-
Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
-
Catalytic Cycle Visualization
The efficiency of the Suzuki coupling is governed by the palladium catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: This document is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols. Reaction conditions may require optimization based on substrate and scale.
Application Notes and Protocols for the Synthesis of Derivatives from 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. This compound is a valuable starting material in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The aldehyde functionality serves as a versatile handle for a range of chemical transformations, allowing for the creation of diverse molecular scaffolds.
The following sections detail protocols for key transformations of this compound, including oxidation, reduction, reductive amination, Wittig reaction, and Knoevenagel condensation. While specific literature for these exact transformations on this substrate is limited, the provided protocols are based on well-established methodologies for analogous aromatic aldehydes.
I. Oxidation to 2'-Trifluoromethyl-biphenyl-3-carboxylic acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding a key intermediate for amide coupling and other functionalizations.
Experimental Protocol:
A solution of this compound (1.0 g, 4.0 mmol) in a mixture of tert-butanol (20 mL) and water (5 mL) is prepared in a round-bottom flask. To this solution, 2-methyl-2-butene (2.1 mL, 20.0 mmol) is added, followed by the portion-wise addition of sodium chlorite (0.9 g, 10.0 mmol) and sodium dihydrogen phosphate monohydrate (0.9 g, 6.5 mmol) at room temperature. The reaction mixture is stirred vigorously for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (15 mL). The organic solvent is removed under reduced pressure, and the aqueous layer is acidified to pH 2-3 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2'-Trifluoromethyl-biphenyl-3-carboxylic acid.
Quantitative Data Summary:
| Derivative | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 2'-Trifluoromethyl-biphenyl-3-carboxylic acid | This compound | Sodium chlorite, 2-methyl-2-butene, NaH₂PO₄·H₂O | t-BuOH/H₂O | 90-98 |
Experimental Workflow:
II. Reduction to (2'-Trifluoromethyl-biphenyl-3-yl)methanol
The reduction of the aldehyde to the corresponding primary alcohol provides a useful intermediate for ether synthesis, esterification, or introduction of a leaving group for subsequent nucleophilic substitution.
Experimental Protocol:
To a stirred solution of this compound (1.0 g, 4.0 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.18 g, 4.8 mmol) is added in small portions. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2'-Trifluoromethyl-biphenyl-3-yl)methanol.
Quantitative Data Summary:
| Derivative | Starting Material | Reagents | Solvent | Typical Yield (%) |
| (2'-Trifluoromethyl-biphenyl-3-yl)methanol | This compound | Sodium borohydride | Methanol | 95-99 |
Experimental Workflow:
III. Reductive Amination to N-Benzyl-1-(2'-trifluoromethyl-biphenyl-3-yl)methanamine
Reductive amination is a powerful method for the synthesis of amines, which are prevalent in pharmaceuticals. This protocol describes the formation of a secondary amine.
Experimental Protocol:
In a round-bottom flask, this compound (1.0 g, 4.0 mmol) and benzylamine (0.47 g, 4.4 mmol) are dissolved in dichloroethane (20 mL). Acetic acid (0.23 mL, 4.0 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. Sodium triacetoxyborohydride (1.27 g, 6.0 mmol) is then added portion-wise, and the reaction is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give N-Benzyl-1-(2'-trifluoromethyl-biphenyl-3-yl)methanamine.
Quantitative Data Summary:
| Derivative | Starting Material | Reagents | Solvent | Typical Yield (%) |
| N-Benzyl-1-(2'-trifluoromethyl-biphenyl-3-yl)methanamine | This compound | Benzylamine, Sodium triacetoxyborohydride, Acetic acid | Dichloroethane | 70-85 |
Experimental Workflow:
IV. Wittig Reaction to 3-(Prop-1-en-1-yl)-2'-(trifluoromethyl)-1,1'-biphenyl
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. This protocol outlines the formation of a disubstituted alkene.
Experimental Protocol:
To a suspension of ethyltriphenylphosphonium bromide (1.78 g, 4.8 mmol) in dry tetrahydrofuran (THF, 25 mL) under a nitrogen atmosphere at 0 °C, n-butyllithium (1.9 mL of a 2.5 M solution in hexanes, 4.8 mmol) is added dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. A solution of this compound (1.0 g, 4.0 mmol) in dry THF (10 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The mixture is extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 3-(Prop-1-en-1-yl)-2'-(trifluoromethyl)-1,1'-biphenyl as a mixture of E/Z isomers.
Quantitative Data Summary:
| Derivative | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 3-(Prop-1-en-1-yl)-2'-(trifluoromethyl)-1,1'-biphenyl | This compound | Ethyltriphenylphosphonium bromide, n-Butyllithium | THF | 60-75 |
Experimental Workflow:
V. Knoevenagel Condensation to (E)-2-Cyano-3-(2'-trifluoromethyl-biphenyl-3-yl)acrylic acid
The Knoevenagel condensation is an effective method for forming carbon-carbon bonds to produce α,β-unsaturated compounds, which are versatile intermediates.
Experimental Protocol:
A mixture of this compound (1.0 g, 4.0 mmol), cyanoacetic acid (0.37 g, 4.4 mmol), and piperidine (0.04 mL, 0.4 mmol) in toluene (25 mL) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is refluxed for 4-6 hours, monitoring by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL) and washed with 1 M HCl (15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield (E)-2-Cyano-3-(2'-trifluoromethyl-biphenyl-3-yl)acrylic acid.
Quantitative Data Summary:
| Derivative | Starting Material | Reagents | Solvent | Typical Yield (%) |
| (E)-2-Cyano-3-(2'-trifluoromethyl-biphenyl-3-yl)acrylic acid | This compound | Cyanoacetic acid, Piperidine | Toluene | 80-90 |
Experimental Workflow:
Application Notes and Protocols: 2'-Trifluoromethyl-biphenyl-3-carbaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde as a key building block in the synthesis of novel pharmaceutical agents. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] The biphenyl scaffold is a prevalent motif in a wide range of biologically active molecules. This document outlines a representative application of this building block in the synthesis of a hypothetical kinase inhibitor, complete with detailed experimental protocols and relevant biological context.
While this compound is commercially available for research purposes, specific pharmaceuticals directly synthesized from this starting material are not extensively documented in publicly available literature.[2] Therefore, the following application note presents a plausible and illustrative synthetic route towards a potential therapeutic agent, drawing upon established chemical principles and the known bioactivity of structurally related compounds.
Application Note 1: Synthesis of a Novel Kinase Inhibitor Scaffold
Introduction:
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology and immunology. The 2'-trifluoromethyl-biphenyl moiety can serve as a crucial pharmacophore, offering a rigid scaffold for precise interaction with the kinase active site. The aldehyde functionality of this compound provides a versatile handle for the construction of more complex heterocyclic systems, which are common in kinase inhibitor designs.
In this representative application, this compound is utilized in a multi-step synthesis to generate a substituted quinoline, a privileged scaffold in many kinase inhibitors.
Proposed Synthetic Scheme:
A potential synthetic route involves a Friedländer annulation reaction between this compound and a suitable amino-ketone to construct the quinoline core. This is a classic and reliable method for quinoline synthesis.
Data Presentation
The following tables summarize representative quantitative data for the key synthetic steps and the biological activity of the hypothetical final compound. These values are illustrative and based on typical outcomes for similar reactions and compound classes.
Table 1: Summary of Synthetic Protocol Data
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | 3-Bromobenzaldehyde, 2-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | >98 |
| 2 | Friedländer Annulation | This compound, 2-Aminoacetophenone | L-proline | DMSO | 100 | 8 | 78 | >97 |
| 3 | Functionalization | Substituted Quinoline, Amine | Buchwald-Hartwig Amination | Dioxane | 110 | 16 | 65 | >99 |
Table 2: In Vitro Biological Activity of Hypothetical Kinase Inhibitor
| Target Kinase | IC₅₀ (nM) | Assay Type | Cell Line |
| Target Kinase X | 15 | Kinase Activity Assay | - |
| Off-Target Kinase Y | 850 | Kinase Activity Assay | - |
| Off-Target Kinase Z | >10,000 | Kinase Activity Assay | - |
| Cancer Cell Line A | 50 | Cell Proliferation Assay | MCF-7 |
| Cancer Cell Line B | 75 | Cell Proliferation Assay | A549 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Suzuki-Miyaura Coupling)
This protocol describes a general method for the synthesis of the title building block.
Materials:
-
3-Bromobenzaldehyde
-
2-(Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a Substituted Quinoline via Friedländer Annulation
This protocol details the synthesis of a quinoline scaffold from the title building block.
Materials:
-
This compound
-
2-Aminoacetophenone
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) and 2-aminoacetophenone (1.1 eq) in DMSO.
-
Add L-proline (0.2 eq) to the solution.
-
Seal the tube and heat the reaction mixture to 100°C for 8 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography to yield the desired substituted quinoline.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor derived from this compound. Many kinase inhibitors target pathways involved in cell proliferation and survival.
References
Application Notes and Protocols for the Quantification of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds. This method offers excellent precision and accuracy for the analysis of this compound in various matrices.
Application Note
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound. The method is suitable for purity assessment, stability studies, and quantification in reaction mixtures and formulated products. The trifluoromethyl group enhances the compound's hydrophobicity, making it well-suited for retention on a C18 stationary phase.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (HPLC grade) and Water (HPLC grade), with 0.1% formic acid or phosphoric acid added to the aqueous phase to improve peak shape.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Methanol (HPLC grade) for sample and standard preparation.[2]
-
2. Preparation of Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Preparation:
-
For pure substance/technical grade: Accurately weigh the sample and dissolve it in methanol to a known concentration within the calibration range.
-
For formulated products: Dissolve a known amount of the formulation in methanol, sonicate to ensure complete dissolution, and dilute to a suitable concentration.[2]
-
For biological matrices: A solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interfering substances before analysis.[1]
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[2]
-
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Run Time: Approximately 15 minutes.[2]
4. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the analyte in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Retention Time (min) | 8.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection | 0.1 µg/mL |
| Limit of Quantitation | 0.5 µg/mL |
| Recovery (%) | 98 - 102 |
| Precision (RSD%) | < 2.0 |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity.
Application Note
This protocol details a GC-MS method for the analysis of this compound. Due to the polarity of the aldehyde group, derivatization is not strictly necessary but can improve peak shape and thermal stability. This method is suitable for trace-level quantification and impurity profiling.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Chemicals and Reagents:
-
This compound reference standard
-
Ethyl acetate or Dichloromethane (GC grade) for sample preparation.[3]
-
2. Preparation of Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution in ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (with a splitless time of 1 min).[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
4. Data Analysis:
-
Identify the analyte by its retention time and mass spectrum.
-
For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion to construct the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Retention Time (min) | 12.3 |
| Characteristic Ions (m/z) | 250 (M+), 221, 193, 165 |
| Linearity (r²) | > 0.998 |
| Limit of Detection | 10 ng/mL |
| Limit of Quantitation | 50 ng/mL |
Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, provided a certified internal standard is used.[4]
Application Note
This protocol describes the use of ¹H and ¹⁹F qNMR for the absolute quantification of this compound. ¹⁹F NMR is particularly useful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, providing a clean spectral window for the trifluoromethyl group.[5]
Experimental Protocol
1. Instrumentation and Materials:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: High-precision NMR tubes.
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid for ¹H qNMR, or a fluorinated compound like trifluorotoluene for ¹⁹F qNMR).
-
Solvent: Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a vial.
-
Transfer an exact volume of this solution to an NMR tube.
3. NMR Acquisition Parameters:
-
¹H qNMR:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹⁹F qNMR:
-
Use a calibrated 90° pulse.
-
A shorter relaxation delay can often be used compared to ¹H NMR.
-
Inverse-gated decoupling should be used if proton coupling is present and needs to be removed without inducing the Nuclear Overhauser Effect (NOE).[6]
-
4. Data Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of nuclei per molecule for the integrated signal
-
M = Molar mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Quantitative Data Summary (Illustrative)
| Parameter | ¹H qNMR | ¹⁹F qNMR |
| Analyte Signal (ppm) | ~10.0 (aldehyde proton) | ~ -60 (CF₃ group) |
| Internal Standard Signal | Varies (e.g., ~6.3 for maleic acid) | Varies (e.g., ~ -63 for trifluorotoluene) |
| Purity Determined (%) | 99.2 ± 0.5 | 99.3 ± 0.4 |
| Measurement Uncertainty (%) | < 1.0 | < 1.0 |
Logical Relationship Diagram
References
Application Notes and Protocols for High-Throughput Screening of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Abstract
This document provides a detailed, hypothetical framework for the high-throughput screening (HTS) of the compound 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. Due to a lack of specific published data on HTS assays for this particular molecule, this application note serves as a practical example and template for researchers. It outlines a potential application in the context of inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway in cancer cell proliferation. The protocols, data, and visualizations presented are illustrative and designed to guide the user in developing a robust screening campaign for this or similar compounds.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity.[1] HTS assays are designed to be automated, miniaturized, and to produce reliable data that can identify "hit" compounds for further development.[2][3] The inclusion of a trifluoromethyl (-CF3) group in small molecules is a common strategy in drug design, as it can enhance metabolic stability, binding affinity, and cell permeability.[4][5]
This compound is a biphenyl compound containing a trifluoromethyl group. While specific biological activities for this compound are not widely documented, its structural motifs suggest potential as a modulator of protein-protein interactions or as an enzyme inhibitor. This application note proposes a hypothetical HTS campaign to screen for its ability to inhibit the MEK1 kinase, a key component of the MAPK signaling pathway.
Proposed Signaling Pathway Inhibition
The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. We hypothesize that this compound may act as an inhibitor of MEK1, a kinase that phosphorylates and activates ERK.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
High-Throughput Screening Protocol: MEK1 Kinase Assay
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay, a robust method for HTS.[6] The assay measures the phosphorylation of a substrate peptide by MEK1.
Materials and Reagents
-
Compound: this compound (dissolved in DMSO)
-
Enzyme: Recombinant human MEK1 kinase
-
Substrate: Biotinylated ERK1 peptide
-
Antibodies:
-
Europium cryptate-labeled anti-phospho-ERK antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
ATP: Adenosine triphosphate
-
Plates: 384-well, low-volume, white microplates
Experimental Workflow
Caption: High-throughput screening workflow for the MEK1 kinase assay.
Step-by-Step Protocol
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of this compound (in a dose-response concentration range) or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of MEK1 kinase solution (e.g., 2 nM final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a mixture of the biotinylated ERK1 substrate and ATP (at the Km concentration for MEK1) in assay buffer to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF detection reagent mix (containing Europium cryptate-labeled anti-phospho-ERK antibody and Streptavidin-XL665) in detection buffer to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (acceptor emission).
Data Presentation and Analysis
The HTRF ratio (665 nm / 620 nm * 10,000) is calculated, and the percent inhibition is determined for each compound concentration relative to high and low controls. The data is then fitted to a dose-response curve to calculate the IC50 value.
Hypothetical Screening Results
The following table summarizes hypothetical screening results for this compound and other biphenyl analogs against MEK1 kinase.
| Compound ID | Structure | IC50 (µM) for MEK1 | Max Inhibition (%) | Z'-factor |
| This compound | 2'-(CF3)-[1,1'-biphenyl]-3-carbaldehyde | 1.2 | 98% | 0.85 |
| Analog A | 2'-Methyl-biphenyl-3-carbaldehyde | 15.8 | 85% | 0.82 |
| Analog B | 2'-Trifluoromethyl-biphenyl-4-carbaldehyde | 5.6 | 95% | 0.88 |
| Analog C | Biphenyl-3-carbaldehyde | > 50 | 40% | 0.79 |
| Control Inhibitor (e.g., Trametinib) | Known MEK1 Inhibitor | 0.01 | 100% | 0.92 |
Summary and Conclusion
This application note presents a hypothetical but detailed protocol for the high-throughput screening of this compound as a potential MEK1 kinase inhibitor. The provided workflow, from assay principle to data analysis, offers a comprehensive guide for researchers. The illustrative data suggests that the trifluoromethyl group and the position of the carbaldehyde are important for inhibitory activity. While this application is theoretical, it provides a solid foundation for initiating a screening campaign to uncover the biological activities of this and related compounds. Researchers should always perform initial validation experiments to confirm any "hits" from a primary screen.[7]
References
- 1. High-throughput Screening - TDC [tdcommons.ai]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 4. jelsciences.com [jelsciences.com]
- 5. mdpi.com [mdpi.com]
- 6. sbhsciences.com [sbhsciences.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthetic strategy focuses on the robust and industrially scalable Suzuki-Miyaura cross-coupling reaction. Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate the transition from laboratory to industrial production.
Introduction
This compound is a crucial building block in organic synthesis, particularly in medicinal chemistry. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the aldehyde functionality serves as a versatile handle for further chemical transformations. The biphenyl scaffold is a privileged structure found in numerous biologically active compounds, making this intermediate highly valuable.[1][2] This protocol outlines a reproducible and scalable synthesis suitable for industrial applications, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling of commercially available starting materials.[3][4]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The chosen synthetic route involves the coupling of 3-formylphenylboronic acid with 2-bromobenzotrifluoride. This approach is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[5] The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and has been successfully implemented on an industrial scale for the production of various pharmaceutical intermediates.[3][4]
Overall Reaction:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative industrial-scale batch synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Input Materials | |||
| 2-Bromobenzotrifluoride | 22.5 | kg | Starting Material |
| 3-Formylphenylboronic acid | 16.5 | kg | Coupling Partner (1.1 eq) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.58 | kg | Catalyst (0.005 mol%) |
| Sodium Carbonate (Na₂CO₃) | 21.2 | kg | Base (2.0 eq) |
| Toluene | 225 | L | Solvent |
| Water | 75 | L | Co-solvent |
| Reaction Conditions | |||
| Reaction Temperature | 85-90 | °C | |
| Reaction Time | 8-12 | hours | Monitored by HPLC |
| Output | |||
| Crude Product Mass | ~28 | kg | After initial work-up |
| Isolated Yield | 22.5 | kg | After purification |
| Yield | 90 | % | |
| Purity (by HPLC) | >99 | % |
Detailed Experimental Protocol
4.1. Materials and Reagents
-
2-Bromobenzotrifluoride (Purity >99%)
-
3-Formylphenylboronic acid (Purity >98%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Anhydrous)
-
Toluene (Anhydrous)
-
Deionized Water (Degassed)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Celite
4.2. Equipment
-
1000 L Glass-lined Reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating/Cooling Mantle
-
Inert Filtration System
-
Rotary Evaporator (industrial scale)
-
Crystallization Vessel
4.3. Reaction Setup
-
Ensure the 1000 L reactor is clean, dry, and rendered inert by purging with nitrogen.
-
Charge the reactor with 2-Bromobenzotrifluoride (22.5 kg), 3-Formylphenylboronic acid (16.5 kg), Sodium Carbonate (21.2 kg), and Tetrakis(triphenylphosphine)palladium(0) (0.58 kg) under a nitrogen atmosphere.
-
Add Toluene (225 L) and degassed deionized water (75 L) to the reactor.
4.4. Reaction Execution
-
Begin vigorous stirring of the biphasic mixture.
-
Heat the reaction mixture to 85-90 °C.
-
Maintain the temperature and continue stirring for 8-12 hours.
-
Monitor the reaction progress by taking aliquots periodically and analyzing them by HPLC until the consumption of the starting materials is complete.
4.5. Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with Ethyl Acetate (2 x 50 L).
-
Combine all organic layers and wash with deionized water (100 L) followed by brine (100 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter the mixture through a pad of Celite to remove the drying agent and any palladium residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
4.6. Purification
-
Dissolve the crude oil in a minimal amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold hexanes.
-
Dry the purified this compound under vacuum to a constant weight.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
5.2. Suzuki-Miyaura Catalytic Cycle
No specific signaling pathway has been prominently associated with this compound in the reviewed literature. Therefore, the following diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction, which is the core chemical transformation in this protocol.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Catalytic Methods for the Preparation of Trifluoromethylated Biphenyls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a biphenyl scaffold is a pivotal strategy in medicinal chemistry and materials science. The unique electronic properties of the CF3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making trifluoromethylated biphenyls highly sought-after intermediates in drug discovery and for the development of advanced materials.[1][2] This document provides detailed application notes and protocols for the catalytic synthesis of trifluoromethylated biphenyls, focusing on palladium-catalyzed cross-coupling reactions, visible-light photoredox catalysis, and copper-catalyzed methodologies.
Palladium-Catalyzed Synthesis of Trifluoromethylated Biphenyls
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most robust and widely utilized methods for the construction of biaryl compounds, including those bearing a trifluoromethyl group.[3][4] These methods typically involve the coupling of an aryl halide or triflate with an arylboronic acid or ester.
Suzuki-Miyaura Coupling for Trifluoromethylated Biphenyls
The Suzuki-Miyaura reaction offers a versatile and high-yielding route to trifluoromethylated biphenyls. The general scheme involves the reaction of a trifluoromethyl-substituted aryl halide with a biphenylboronic acid, or vice versa, in the presence of a palladium catalyst and a base.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biphenyls [4]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh3)4 (1.5) | K3PO4 | Dioxane/H2O (3:1) | 105 | 8.5 | 77 |
| 2 | 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh3)4 (1.5) | K3PO4 | Dioxane/H2O (3:1) | 105 | 8.5 | 79 |
| 3 | 1-bromo-3,4-difluorobenzene | 2,5-dimethoxyphenylboronic acid | Pd(PPh3)4 (1.5) | K3PO4 | Dioxane/H2O (3:1) | 105 | 8.5 | 72 |
| 4 | 1-bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | Pd(PPh3)4 (1.5) | K3PO4 | Dioxane/H2O (3:1) | 105 | 8.5 | 80 |
Experimental Protocol: Synthesis of 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl[4]
Materials:
-
1-bromo-3,4-difluorobenzene (0.518 mmol, 1.0 equiv)
-
4-(tert-butyl)phenylboronic acid (0.777 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.0089 g, 1.5 mol%)
-
Potassium phosphate (K3PO4) (0.164 g, 0.777 mmol)
-
Dioxane (3 mL)
-
Water (1 mL)
-
n-hexane
-
Ethyl acetate
Equipment:
-
Pressure tube
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-(tert-butyl)phenylboronic acid (0.777 mmol), K3PO4 (0.164 g, 0.777 mmol), and Pd(PPh3)4 (0.0089 g, 1.5 mol%).
-
Add a mixture of dioxane and water (3:1 v/v ratio, 4 mL).
-
Seal the pressure tube and heat the reaction mixture to 105 °C for 8.5 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
-
Dry the purified product to obtain 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-CF3 bonds.[2][5] This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor. This radical can then engage in reactions with aromatic systems to yield trifluoromethylated products.
Direct C-H Trifluoromethylation of Arenes
This method allows for the direct installation of a CF3 group onto an arene C-H bond, avoiding the need for pre-functionalized starting materials.[5]
Table 2: Photoredox-Catalyzed Trifluoromethylation of Arenes [5]
| Entry | Arene | Photocatalyst (mol%) | CF3 Source | Solvent | Light Source | Yield (%) |
| 1 | Benzene | [Ru(phen)3]Cl2 (1.0) | CF3SO2Cl | CH3CN | Household light bulb | 75 |
| 2 | Toluene | [Ru(phen)3]Cl2 (1.0) | CF3SO2Cl | CH3CN | Household light bulb | 68 (o:m:p = 1:2:1) |
| 3 | Anisole | [Ru(phen)3]Cl2 (1.0) | CF3SO2Cl | CH3CN | Household light bulb | 82 (o:p = 1:2) |
| 4 | Biphenyl | [Ru(phen)3]Cl2 (1.0) | CF3SO2Cl | CH3CN | Household light bulb | 71 (o:m:p = 1:1:2) |
Experimental Protocol: Direct Trifluoromethylation of Biphenyl[5]
Materials:
-
Biphenyl (0.5 mmol, 1.0 equiv)
-
[Ru(phen)3]Cl2 (0.005 mmol, 1.0 mol%)
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (CH3CN), degassed (5 mL)
-
Household light bulb (e.g., 26W compact fluorescent lamp)
Equipment:
-
Schlenk tube
-
Magnetic stirrer
-
Syringe
Procedure:
-
To a Schlenk tube, add biphenyl (77 mg, 0.5 mmol) and [Ru(phen)3]Cl2 (3.6 mg, 0.005 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile (5 mL) via syringe.
-
Add trifluoromethanesulfonyl chloride (0.1 mL, 1.0 mmol) via syringe.
-
Seal the Schlenk tube and place it approximately 5-10 cm from a household light bulb.
-
Stir the reaction mixture at room temperature for the required time, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of trifluoromethylated arenes.[1][6] These reactions can proceed through various mechanisms, including those involving Cu(I)/Cu(III) catalytic cycles or radical pathways.
Trifluoromethylation of Arylboronic Acids
Copper catalysts can effectively mediate the trifluoromethylation of arylboronic acids using various trifluoromethylating agents.
Table 3: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids [6]
| Entry | Arylboronic Acid | Catalyst (mol%) | CF3 Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Cu(OAc)2 (10) | TMSCF3 | DMF | RT | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)2 (10) | TMSCF3 | DMF | RT | 12 | 92 |
| 3 | 4-Chlorophenylboronic acid | Cu(OAc)2 (10) | TMSCF3 | DMF | RT | 12 | 78 |
| 4 | 2-Naphthylboronic acid | Cu(OAc)2 (10) | TMSCF3 | DMF | RT | 24 | 65 |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Phenylboronic Acid[6]
Materials:
-
Phenylboronic acid (0.5 mmol, 1.0 equiv)
-
Copper(II) acetate (Cu(OAc)2) (0.05 mmol, 10 mol%)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.0 mmol, 2.0 equiv)
-
Anhydrous dimethylformamide (DMF) (3 mL)
-
Reaction vial with a screw cap
-
Balloon filled with oxygen or air
Equipment:
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add phenylboronic acid (61 mg, 0.5 mmol) and Cu(OAc)2 (9.1 mg, 0.05 mmol).
-
Add anhydrous DMF (3 mL) to the vial.
-
Add TMSCF3 (0.15 mL, 1.0 mmol) to the reaction mixture.
-
Puncture the cap with a needle attached to a balloon filled with oxygen (or leave open to the air).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde in Agrochemical Development
Disclaimer: There is no publicly available information directly linking 2'-Trifluoromethyl-biphenyl-3-carbaldehyde to the development of specific, commercialized agrochemicals. The following application notes and protocols are presented as a representative and hypothetical guide for researchers and scientists exploring the potential of this molecule in agrochemical discovery. The experimental data and pathways are illustrative and based on established principles in agrochemical science.
Introduction: The Potential of a Fluorinated Biphenyl Carbaldehyde
The development of novel agrochemicals is critical for ensuring global food security. Structural motifs that enhance biological activity, metabolic stability, and target specificity are of high interest. This compound is a promising starting material for the synthesis of new agrochemicals due to the presence of two key features: the biphenyl scaffold and the trifluoromethyl group .
The biphenyl structure is found in a number of fungicides and herbicides.[1][2][3][4] This rigid, aromatic system can facilitate strong binding to target enzymes or receptors in pests and pathogens. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties.[5][6][7] Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity can enhance the efficacy and bioavailability of a molecule.[5][6][8] The aldehyde functional group in this compound serves as a versatile handle for the synthesis of a wide range of heterocyclic compounds, a class of molecules well-represented in the agrochemical industry.[9][10][11][12][13]
This document outlines a hypothetical application of this compound in the development of a novel fungicide, "Biphenofluzole."
Hypothetical Active Ingredient: Biphenofluzole
For the purpose of these notes, we will consider the synthesis and evaluation of a hypothetical triazole fungicide, Biphenofluzole , derived from this compound. Triazole fungicides are a major class of agricultural fungicides that act as demethylation inhibitors (DMIs) in the sterol biosynthesis pathway of fungi.[14]
Structure of Biphenofluzole:
(A chemical structure image would be placed here in a real document. For this text-based output, the structure is implied by the synthetic protocol below.)
Data Presentation: Efficacy of Biphenofluzole
The following table summarizes illustrative quantitative data for the in vitro efficacy of Biphenofluzole against several common plant pathogens. This data is not based on actual experimental results for Biphenofluzole but is representative of data generated for novel fungicide candidates.
| Fungal Pathogen | Common Disease | Host Plant | EC50 (µg/mL) of Biphenofluzole | EC50 (µg/mL) of Tebuconazole (Reference) |
| Botrytis cinerea | Gray Mold | Strawberry | 0.85 | 1.20 |
| Mycosphaerella fijiensis | Black Sigatoka | Banana | 0.50 | 0.75 |
| Puccinia triticina | Leaf Rust | Wheat | 1.10 | 1.50 |
| Septoria tritici | Septoria Leaf Blotch | Wheat | 0.95 | 1.30 |
| Alternaria solani | Early Blight | Tomato | 2.50 | 3.10 |
EC50: The concentration of a fungicide that causes a 50% reduction in the growth of the fungal pathogen.
Experimental Protocols
Synthesis of Biphenofluzole
This protocol describes a plausible synthetic route to the hypothetical fungicide, Biphenofluzole, from this compound.
Materials:
-
This compound
-
1,2,4-Triazole
-
Sodium borohydride (NaBH4)
-
Methanol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Reductive Amination. To a solution of this compound (1.0 eq) and 1,2,4-triazole (1.1 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0°C. Stir the reaction mixture at room temperature for 4 hours.
-
Step 2: Quenching and Extraction. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Step 3: Washing and Drying. Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Step 4: Purification. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Biphenofluzole.
-
Step 5: Characterization. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Fungicidal Assay (Poisoned Food Technique)
This protocol outlines a standard method for evaluating the efficacy of Biphenofluzole against a panel of fungal pathogens.[15]
Materials:
-
Pure culture of the test fungus (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA)
-
Potato Dextrose Agar (PDA) medium
-
Biphenofluzole stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media. Prepare a series of dilutions of the Biphenofluzole stock solution. Add the appropriate volume of each dilution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[16][17] Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate with DMSO but no fungicide should also be prepared.
-
Inoculation. Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing culture of the test fungus. Place one mycelial plug in the center of each fungicide-amended and control PDA plate.[15][18]
-
Incubation. Incubate the plates at 25 ± 2°C in the dark for 3-7 days, or until the mycelial growth in the control plate has reached the edge of the dish.
-
Data Collection. Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Growth Inhibition. Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
EC50 Determination. Plot the percentage inhibition against the logarithm of the fungicide concentration and determine the EC50 value from the resulting dose-response curve using appropriate statistical software.
Visualizations
Caption: Synthetic pathway for the hypothetical fungicide, Biphenofluzole.
Caption: Experimental workflow for the in vitro fungicidal assay.
References
- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. Biphenyl [sitem.herts.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 14. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 15. academicjournals.org [academicjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. The information provided is designed to assist in the purification of this compound, a common intermediate in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most common synthetic route is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. For this compound, this would likely involve the reaction between 3-formylphenylboronic acid and 1-halo-2-(trifluoromethyl)benzene, or a similar combination of reactants.
Potential impurities originating from this synthesis can include:
-
Unreacted Starting Materials: Residual aryl halide and boronic acid/ester.
-
Homocoupling Byproducts: Biphenyls formed from the coupling of two identical starting molecules.
-
Catalyst Residues: Palladium from the catalyst and remnants of the phosphine ligands.
-
Solvents and Reagents: Residual solvents used in the reaction and extraction processes.
Q2: What are the recommended primary purification techniques for this compound?
A2: The primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a wide range of impurities.[5] Recrystallization is a suitable method for achieving high purity if a suitable solvent is found.
Q3: Are there any special considerations for purifying a trifluoromethylated aromatic aldehyde?
A3: Yes, the trifluoromethyl group can influence the compound's polarity and solubility. Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs.[6] When developing a purification method, it is important to screen a range of solvents for both chromatography and recrystallization to find the optimal conditions. The aldehyde functional group may also be sensitive to certain conditions, so it is advisable to avoid highly acidic or basic conditions during purification if possible.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
Symptoms:
-
NMR or LC-MS analysis shows the presence of multiple impurities after purification by column chromatography.
-
The product appears as an oil or waxy solid instead of a crystalline material.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities. Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the best separation conditions. |
| Column Overloading | Too much crude product was loaded onto the column, leading to poor separation. Reduce the amount of material loaded relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Co-eluting Impurities | An impurity may have a very similar polarity to the product, making separation by standard silica gel chromatography difficult. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.[7] |
Issue 2: Difficulty in Crystallizing the Purified Product
Symptoms:
-
The product remains an oil or forms a gum-like precipitate even after successful removal of impurities by chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Residual Solvent | Trace amounts of solvent can inhibit crystallization. Ensure the product is thoroughly dried under high vacuum. |
| Incorrect Crystallization Solvent | The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing the product to "oil out". Screen a variety of solvents and solvent mixtures. Good solvent pairs for crystallization often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. |
| Presence of Polymorphs or Amorphous Solid | The compound may exist in multiple crystalline forms or as an amorphous solid. Try techniques like slow evaporation, cooling, or adding a seed crystal to induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol and may require optimization.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain, to pack the silica gel bed.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel.
-
-
Loading and Elution:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane/ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane).
-
-
Dissolution:
-
Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
References
Stability and storage conditions for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
This technical support center provides essential information regarding the stability and storage of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, alongside troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1] Some suppliers also recommend storing the compound in a dark place to protect it from light.[2]
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent degradation of the compound.
Q3: What are the potential degradation products of this compound?
While specific degradation products for this isomer are not extensively documented, aromatic aldehydes are generally susceptible to oxidation to the corresponding carboxylic acid. Therefore, it is plausible that 2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a potential degradation product.
Q4: What are the primary safety and handling precautions for this compound?
It is recommended to handle this compound in a chemical fume hood to ensure adequate ventilation.[1] Avoid breathing dust or vapor and prevent contact with eyes, skin, and clothing.[1] Standard personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn.[1] In case of skin contact, wash the affected area immediately with plenty of water.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the compound due to improper storage or handling. | - Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed container). - Check for any potential contact with incompatible substances (strong oxidizing agents, acids, or bases).[1] - If degradation is suspected, consider purifying the material before use. |
| Change in physical appearance of the compound (e.g., color change) | Potential degradation or contamination. | - Do not use the compound if a significant change in appearance is observed. - It is advisable to acquire a new, pure batch of the compound for sensitive experiments. |
| Inconsistent results between different batches | Variation in purity or degradation of older batches. | - Always note the lot number and date of receipt for each batch. - If possible, perform a quality control check (e.g., NMR, HPLC) on new batches and compare with older ones to ensure consistency. |
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool place | [1] |
| Storage Environment | Dry, well-ventilated area | [1] |
| Container | Tightly closed container | [1] |
| Light Exposure | Store in a dark place | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [1] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen fluoride | [1] |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare several small, identical samples of the compound in separate, inert vials.
-
Create different storage conditions for each sample (e.g., room temperature, 4°C, -20°C, exposure to light, inert atmosphere).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1, 2, 4, 8 weeks).
-
-
Analytical Method:
-
At each time point, analyze a sample from each storage condition using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The chosen method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point for all conditions.
-
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathway via oxidation.
References
Optimization of reaction conditions for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde synthesis
Technical Support Center: Synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method for synthesizing substituted biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an organoboron compound (e.g., (2-trifluoromethylphenyl)boronic acid) with an organic halide (e.g., 3-bromobenzaldehyde).[2] The reaction is widely used due to its mild conditions, tolerance for various functional groups (like the aldehyde in this case), and the stability and commercial availability of the necessary reagents.[2][3]
Q2: What are the essential components of a Suzuki-Miyaura reaction for this synthesis?
A2: A typical Suzuki-Miyaura reaction requires the following components:
-
Aryl Halide: 3-bromobenzaldehyde or 3-iodobenzaldehyde. Aryl iodides and bromides are generally more reactive than aryl chlorides.[2]
-
Organoboron Reagent: (2-Trifluoromethylphenyl)boronic acid or its corresponding boronate ester (e.g., a pinacol ester), which can be more stable.[4]
-
Palladium Catalyst: A palladium(0) species, often generated in-situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄.[5]
-
Ligand: Phosphine ligands (e.g., PPh₃, or more specialized Buchwald ligands like XPhos and SPhos) are crucial for stabilizing the palladium catalyst and facilitating the reaction cycle.[3][6]
-
Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[5][7]
-
Solvent: Often a mixture of an organic solvent (like dioxane, toluene, or THF) and water is used to dissolve both the organic substrates and the inorganic base.[5]
Q3: Why is maintaining an inert atmosphere so critical during the reaction setup and execution?
A3: Maintaining an inert (oxygen-free) atmosphere, typically using nitrogen or argon, is essential for several reasons.[4] Oxygen can lead to the oxidative homocoupling of the boronic acid, forming an undesirable byproduct and consuming the starting material.[3] It can also oxidize the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and low or no product formation.[3][4] Therefore, proper degassing of solvents and the use of Schlenk line techniques or a glovebox are highly recommended.[3][8]
Q4: How do I choose the most suitable palladium catalyst and ligand for this specific coupling?
A4: The choice of catalyst and ligand is critical, especially when dealing with potentially challenging substrates.[9] For substrates that are electron-deficient or sterically hindered, standard catalysts like Pd(PPh₃)₄ may be sluggish.[6] In such cases, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition step and improve yields.[6][7] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific reaction.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem ID: SMC-001 Question: My reaction shows low or no formation of the desired this compound. What are the potential causes and solutions? Answer: This is a common issue that can stem from several factors, primarily related to the catalyst's activity.[3]
-
Potential Cause 1: Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.[3]
-
Solution: Ensure strict anaerobic conditions to prevent oxidation of the catalyst and ligands.[3] Use a precatalyst that readily forms Pd(0) or a ligand that effectively stabilizes the active species.[3] Consider increasing the catalyst loading, but be mindful of costs and potential side reactions.[3]
-
-
Potential Cause 2: Poor Reagent Quality: Impurities in the starting materials, solvents, or base can poison the catalyst.[3]
-
Solution: Use high-purity, anhydrous solvents and freshly purified reagents.[3] Ensure the boronic acid has not degraded during storage.
-
Problem ID: SMC-002 Question: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this? Answer: Homocoupling is often promoted by the presence of oxygen.[3]
-
Potential Cause: Oxygen in the Reaction: Trace amounts of oxygen can facilitate the oxidative homocoupling of the boronic acid.[3]
Problem ID: SMC-003 Question: My boronic acid starting material seems to be disappearing, leading to a protodeboronated side product. What is causing this and how can it be prevented? Answer: Protodeboronation is the replacement of the boron group with a hydrogen atom and can be a significant side reaction.[4]
-
Potential Cause 1: Presence of Protic Impurities: Water or other protic species in the reaction mixture can cause hydrolysis of the carbon-boron bond.[4]
-
Solution: Use anhydrous solvents and reagents and perform the reaction under strictly dry conditions.[4]
-
-
Potential Cause 2: Unstable Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions.[4]
-
Solution: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester, which is less prone to protodeboronation.[4]
-
Problem ID: SMC-004 Question: My reaction mixture turns black, and the catalyst seems to precipitate out of the solution, leading to a stalled reaction. What should I do? Answer: The formation of a black precipitate is often indicative of palladium black, an inactive, aggregated form of the catalyst.[10]
-
Potential Cause: Catalyst Deactivation/Precipitation: The palladium catalyst is no longer soluble and has become inactive.[3]
-
Solution: The choice of ligand is crucial to prevent this. Using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) can help stabilize the palladium species in solution and prevent aggregation.[3] In some cases, using a different solvent system may also improve catalyst stability.
-
Problem ID: SMC-005 Question: The reaction is very sluggish and does not go to completion, even after an extended time. How can I increase the reaction rate? Answer: Incomplete conversion can be due to a number of factors, including low catalyst activity or suboptimal conditions.[9]
-
Potential Cause 1: Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be effective enough for the specific substrates.[9]
-
Potential Cause 2: Ineffective Base: The strength and solubility of the base are critical for the transmetalation step.[9]
-
Solution: If using a mild base like K₂CO₃, consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
-
Data Presentation: Optimizing Reaction Conditions
The tables below summarize typical starting points for optimizing a Suzuki-Miyaura coupling for the synthesis of substituted biphenyls. Yields are representative and will vary based on the specific substrates and experimental execution.
Table 1: Effect of Catalyst and Ligand on Yield (Substrates: 3-Bromobenzaldehyde and (2-Trifluoromethylphenyl)boronic acid)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45-60 |
| 2 | Pd₂(dba)₃ (1%) | SPhos (2.5%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 3 | PdCl₂(dppf) (3%) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 70-85 |
| 4 | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 60-75 |
Table 2: Influence of Base and Solvent on Reaction Outcome (Catalyst System: Pd₂(dba)₃ / SPhos)
| Entry | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 75 | Moderate yield, some side products |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 6 | 92 | High yield, clean reaction |
| 3 | K₃PO₄ (2.5) | CPME/H₂O (5:1) | 90 | 8 | 94 | Excellent yield, good for sensitive groups |
| 4 | KF (3.0) | THF/H₂O (4:1) | 80 | 18 | 65 | Milder, useful if ester groups are present[12] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
Materials:
-
3-Bromobenzaldehyde (1.0 equiv)
-
(2-Trifluoromethylphenyl)boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde, (2-trifluoromethylphenyl)boronic acid, and the base under an inert atmosphere (e.g., in a glovebox).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and the phosphine ligand, and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The final mixture should be stirred to ensure it is well-suspended.
-
Degassing: Further degas the entire reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[3] Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[3] Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[13]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key logical and chemical processes involved in the synthesis.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Reactions with 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: How should this compound be stored for optimal stability?
A1: Like many aromatic aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated).
Q2: What are potential impurities in commercially available this compound?
A2: The most common impurity is the over-oxidation product, 2'-trifluoromethyl-biphenyl-3-carboxylic acid. Depending on the synthetic route, trace amounts of residual solvents or starting materials may also be present. It is good practice to verify the purity of the starting material by techniques like NMR spectroscopy or GC-MS before commencing a reaction.
Reactivity and Reaction Planning
Q3: How does the 2'-trifluoromethyl group affect the reactivity of the aldehyde?
A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This has two main effects:
-
Electronic Effect: It decreases the electron density on the aromatic ring and, by extension, on the aldehyde's carbonyl carbon. This makes the aldehyde less nucleophilic but potentially more susceptible to nucleophilic attack, although this can be counteracted by other factors.
-
Steric Hindrance: The CF3 group in the 2'-position introduces significant steric bulk around the biphenyl linkage, which can influence the approach of reagents.
Q4: I am planning a Wittig reaction. Should I expect any difficulties?
A4: Yes, the electron-withdrawing nature of the trifluoromethyl group can deactivate the aldehyde, potentially leading to sluggish reactions or low yields with stabilized ylides. Using more reactive, non-stabilized ylides or considering alternative olefination methods like the Horner-Wadsworth-Emmons reaction may be necessary.
Q5: Is reductive amination a straightforward reaction with this aldehyde?
A5: Reductive amination can be challenging. The initial step of imine formation is often the slow, equilibrium-driven part of the reaction. The deactivation of the aldehyde can make this step particularly difficult. Careful selection of the reducing agent and reaction conditions is crucial to avoid side reactions like the reduction of the starting aldehyde.
Troubleshooting Guides
Guide 1: Low or No Yield in Wittig Reactions
Problem: The Wittig reaction with this compound is resulting in low yields or no product formation.
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Reduced Aldehyde Reactivity | The electron-withdrawing CF3 group deactivates the aldehyde. • Increase Reaction Temperature: Consider running the reaction at a higher temperature (e.g., refluxing in THF or toluene). • Use a More Reactive Ylide: Employ a non-stabilized ylide, which is generally more reactive than a stabilized one. • Alternative Reaction: For stabilized ylides, a Horner-Wadsworth-Emmons (HWE) reaction is often a more effective alternative for electron-poor aldehydes. |
| Inefficient Ylide Generation | The base may not be strong enough to fully deprotonate the phosphonium salt. • Use a Stronger Base: Ensure a sufficiently strong base like n-butyllithium, sodium hydride, or potassium tert-butoxide is used. • Anhydrous Conditions: Ylide formation is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Steric Hindrance | The biphenyl scaffold and the 2'-CF3 group can sterically hinder the approach of the ylide. • Less Bulky Reagents: If possible, use a less sterically demanding phosphonium salt. |
-
Ylide Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend the appropriate triphenylphosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Reaction: Cool the now-formed ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. If the reaction is sluggish, heat to reflux for 2-4 hours. Upon completion, quench with saturated aqueous NH4Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography.
Guide 2: Failed or Incomplete Reductive Amination
Problem: The reductive amination of this compound with a primary or secondary amine is not proceeding as expected.
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Poor Imine Formation | The equilibrium for imine formation may not favor the product due to the deactivated aldehyde. • Catalytic Acid: Add a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl oxygen and activate the aldehyde. • Water Removal: Use a dehydrating agent like molecular sieves or a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium forward. |
| Incorrect Reducing Agent | The choice of reducing agent is critical. • Selective Reductants: Use a hydride source that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). These can be present from the start of the reaction (direct reductive amination). • Two-Step Procedure: If using a less selective reducing agent like sodium borohydride (NaBH4), the imine must be fully formed before the addition of NaBH4 to prevent reduction of the starting aldehyde. |
| Reduction of Starting Aldehyde | A non-selective or overly reactive reducing agent will reduce the aldehyde faster than the imine forms. • Switch to STAB: Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations with sensitive aldehydes. |
-
Reaction Setup: To a solution of this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or THF, add activated 4Å molecular sieves.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.
-
Completion and Work-up: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS. Once complete, filter off the molecular sieves and quench the reaction with saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude amine by column chromatography.
Guide 3: Considerations for Aldehyde Protection in Multi-Step Synthesis
Problem: The aldehyde functionality is interfering with a subsequent reaction step (e.g., a Suzuki coupling on a halogenated version of the molecule).
Solution: Protect the aldehyde as an acetal. This is a robust protecting group that is stable to many reaction conditions, including organometallic reagents and strong bases, and can be easily removed afterward.
-
Protection:
-
Dissolve the aldehyde (1.0 eq) in toluene.
-
Add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor by TLC until the starting material is consumed.
-
Cool, wash with saturated aqueous NaHCO3, dry the organic layer, and concentrate to yield the acetal, which is often used without further purification.
-
-
Perform Subsequent Reaction: Carry out the desired transformation (e.g., Suzuki coupling) on the acetal-protected molecule.
-
Deprotection:
-
Dissolve the purified, acetal-protected product in a mixture of THF and 1M aqueous HCl.
-
Stir at room temperature until TLC analysis indicates complete conversion back to the aldehyde.
-
Neutralize with saturated aqueous NaHCO3 and extract the product with an organic solvent.
-
Technical Support Center: Degradation of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Welcome to the technical support center for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways, experimental design, and troubleshooting. While specific degradation data for this compound is limited, this guide extrapolates from the known chemistry of its functional groups: a biphenyl core, an aromatic aldehyde, and a trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory conditions?
A1: Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures.[1] The aldehyde group can oxidize to the corresponding carboxylic acid, 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. The trifluoromethyl (-CF3) group and the biphenyl core are generally stable, with the C-F bond being particularly strong and resistant to metabolic degradation.[2][3][4] However, the overall stability will be dictated by the aldehyde functional group. For best results, store the compound at low temperatures, protected from light, and under an inert atmosphere.
Q2: What are the most likely degradation pathways for this molecule?
A2: The most probable degradation pathways involve the modification of the aldehyde and the biphenyl rings.
-
Oxidation of the Aldehyde: The primary and most common degradation pathway is the oxidation of the carbaldehyde group (-CHO) to a carboxylic acid group (-COOH). This can be mediated by air, oxidizing agents, or microbial action.[1]
-
Hydroxylation of Biphenyl Rings: Microbial or metabolic degradation often begins with the dihydroxylation of the aromatic rings, catalyzed by dioxygenase enzymes.[5][6][7] This makes the ring more susceptible to cleavage.
-
Degradation of the Trifluoromethyl Group: The -CF3 group is exceptionally stable due to the high energy of the C-F bond.[3][4] While generally resistant to degradation, under specific and harsh conditions (e.g., strong base, certain enzymatic systems, or reductive conditions), it can undergo hydrolysis to a carboxylic acid or be reductively defluorinated.[8][9][10] This is typically a much slower process than the other pathways.
Q3: I am seeing a new, more polar spot on my TLC plate after leaving my sample on the bench. What is it likely to be?
A3: The appearance of a new, more polar spot (lower Rf value) on a silica TLC plate is a classic sign of the aldehyde group oxidizing to the more polar carboxylic acid.[1] To confirm, you can run a co-spot with a synthesized standard of the corresponding carboxylic acid. To prevent this, always use freshly prepared solutions and minimize exposure to air and light.[1]
Q4: Can the trifluoromethyl group be a point of metabolic liability?
A4: Generally, no. The trifluoromethyl group is intentionally used in drug design to block metabolic hotspots and increase a compound's half-life.[2][3] The C-F bond is significantly stronger than a C-H bond, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] While not impossible, its degradation is far less likely than modifications to other parts of the molecule.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| No degradation observed under experimental conditions. | 1. High Stability of the Compound: The trifluoromethyl group enhances metabolic stability, and the biphenyl structure can be recalcitrant.[3] 2. Inappropriate Conditions: The microbial strain, enzyme, or chemical reagent used may not be effective. 3. Low Analyte Concentration: The concentration of your compound may be below the detection limit of your analytical method. | 1. Modify Conditions: Increase incubation time, use a more aggressive chemical reagent, or screen different microbial strains known for degrading aromatic compounds.[11][12] 2. Use Positive Controls: Ensure your experimental system is active by using a known substrate for the chosen degradation system (e.g., biphenyl). 3. Concentrate Sample: If possible, concentrate your sample before analysis. |
| Appearance of multiple unexpected peaks in HPLC/GC-MS. | 1. Non-specific Degradation: Harsh conditions (e.g., strong acid/base, high heat) can cause multiple, non-specific breakdown products. 2. Contamination: The sample, solvent, or glassware may be contaminated. 3. Ring Cleavage Products: In biological systems, hydroxylation can be followed by ring cleavage, leading to various aliphatic acid intermediates.[6][13] | 1. Use Milder Conditions: Employ forced degradation under controlled conditions (e.g., moderate pH, temperature) to identify primary degradants.[14][15] 2. Run Blanks: Analyze solvent and reagent blanks to rule out contamination. 3. Characterize Peaks: Use MS/MS and high-resolution mass spectrometry to identify the mass and fragmentation patterns of the unknown peaks and compare them to proposed pathway intermediates. |
| Poor peak shape (tailing, fronting) in HPLC analysis. | 1. Secondary Interactions: The aldehyde or potential carboxylic acid degradant may be interacting with active silanol groups on the silica-based column.[16] 2. Column Overload: Injecting too concentrated a sample.[17] 3. Inappropriate Mobile Phase pH: The pH may be close to the pKa of an analyte, causing it to exist in multiple ionic forms.[16] | 1. Modify Mobile Phase: Add a competing amine (e.g., 0.1% triethylamine) or use a lower pH (e.g., pH 2-3 with TFA or formic acid) to suppress silanol interactions. 2. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.[18] 3. Use a Modern Column: Employ a column with high-purity silica or end-capping to minimize active sites. |
| Irreproducible retention times in HPLC. | 1. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 2. Temperature Fluctuation: The column temperature is not stable. 3. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component.[19] | 1. Increase Equilibration Time: Ensure a stable baseline is achieved before injecting samples. 2. Use a Column Oven: Maintain a constant and controlled column temperature.[19] 3. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep reservoirs capped. |
Proposed Degradation Pathways & Workflows
Below are diagrams illustrating the plausible degradation pathways and a typical experimental workflow for studying the degradation of this compound.
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for analyzing degradation.
Caption: Troubleshooting logic for HPLC analysis.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
This protocol is used to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method.[14][15]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).[14]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[14][15] Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method like HPLC-UV/MS. Aim for 5-20% degradation of the parent compound.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol assesses the susceptibility of the compound to metabolism by liver enzymes, primarily Cytochrome P450s.[2]
-
Reagent Preparation:
-
Test Compound Working Solution: Prepare a working solution of the compound in a solvent like DMSO.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells (final concentration typically 1 µM). Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. Calculate the half-life (t½) and intrinsic clearance (CLint).
Quantitative Data Summary
Since specific degradation kinetics for this compound are not publicly available, the following table presents representative data for related compound classes to illustrate expected trends.
| Condition | Compound Class | Parameter | Observed Value / Trend | Reference / Rationale |
| Metabolic Stability | Trifluoromethyl-Aromatic vs. Methyl-Aromatic | In Vitro Half-life (t½) | Significantly longer for -CF3 analog | The C-F bond is highly resistant to enzymatic cleavage by CYPs.[2][3] |
| Metabolic Stability | Trifluoromethyl-Aromatic vs. Methyl-Aromatic | Intrinsic Clearance (CLint) | Lower for -CF3 analog | Blocking a primary site of metabolism reduces the metabolic capacity.[2] |
| Aqueous Hydrolysis | 4-Trifluoromethylphenol | Half-life (t½) | pH-dependent; degradation observed from pH 6.2 to 10.8 | Hydrolysis of the -CF3 group can occur, especially under alkaline conditions.[20] |
| Aqueous Hydrolysis | 3-Trifluoromethylphenol | Half-life (t½) | No obvious degradation even at pH 10.2 | Stability is highly dependent on the position of the -CF3 group relative to other functional groups.[20] |
| Microbial Degradation | Biphenyl | Degradation Pathway | Biphenyl -> Dihydroxybiphenyl -> Benzoic Acid -> Ring Cleavage | A common aerobic degradation pathway initiated by dioxygenase enzymes.[5][6] |
| Chemical Oxidation | Aromatic Aldehydes | Reaction Rate | Fast in the presence of O₂ or oxidizing agents | The aldehyde group is readily oxidized to a carboxylic acid.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. portfolio.transfera.cz [portfolio.transfera.cz]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Improving yield and purity of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help optimize the synthesis and purification of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a key intermediate in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond by coupling an aryl halide with an organoboron species. For this specific target molecule, the reaction typically involves coupling 3-formylphenylboronic acid with 1-bromo-2-(trifluoromethyl)benzene .
Q2: Which factors are most critical for achieving high yield and purity in this Suzuki-Miyaura coupling?
Achieving high yield and purity depends on the careful optimization of several parameters:
-
Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is crucial. Electron-rich and sterically bulky ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often superior to traditional ligands like triphenylphosphine (PPh₃) for coupling challenging substrates.[1][2]
-
Base Selection: The base activates the boronic acid for the crucial transmetalation step.[3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly affect the reaction rate and the prevalence of side reactions.[3]
-
Solvent System: A suitable solvent or solvent mixture (e.g., Dioxane/water, Toluene/water) is necessary to dissolve all reactants and facilitate the reaction. The solvent system must be thoroughly degassed to prevent catalyst deactivation.
-
Reaction Temperature: The temperature must be high enough to drive the reaction to completion but not so high as to cause significant degradation of reactants or the catalyst.
-
Purity of Reagents: Using high-purity starting materials and anhydrous, degassed solvents is essential to prevent side reactions and catalyst poisoning.
Q3: How can I effectively purify the final product, this compound?
Standard column chromatography on silica gel is a common purification method. However, if impurities are difficult to separate, a highly effective technique for purifying aldehydes is through the formation of a reversible bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-carbonyl organic impurities by extraction. The pure aldehyde is then regenerated by treating the aqueous solution with a base (e.g., NaHCO₃ or NaOH).
Troubleshooting Guide
Low Yield or Incomplete Reaction
Problem: My Suzuki-Miyaura reaction is giving a low yield of this compound, or the starting materials are not fully consumed.
This is a common issue often stemming from inefficient catalysis or competing side reactions. Both coupling partners—the electron-withdrawing trifluoromethyl group on the aryl bromide and the formyl group on the boronic acid—can make this a challenging reaction.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low reaction yields.
Presence of Significant Side Products
Problem: My crude product shows significant impurities besides the starting materials. What are the likely side reactions and how can I minimize them?
Two primary side reactions can reduce the yield and complicate purification:
-
Homocoupling of the Boronic Acid: This is particularly prevalent with electron-deficient boronic acids like 3-formylphenylboronic acid. The reaction forms biphenyl-3,3'-dicarbaldehyde.
-
Cause: Often occurs when the transmetalation step is slow or if oxygen is present, which can facilitate this side reaction.
-
Solution:
-
Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Use a highly active catalyst system (e.g., Pd(OAc)₂/SPhos) to ensure the cross-coupling pathway is kinetically favored.[1]
-
Consider adding the aryl bromide in a slight excess relative to the boronic acid.
-
-
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, converting 3-formylphenylboronic acid into benzaldehyde.
-
Cause: This hydrolysis reaction can be promoted by high temperatures, prolonged reaction times, and the presence of water, especially under certain basic conditions.
-
Solution:
-
Use a more stable form of the boronic acid, such as a pinacol ester, if protodeboronation is severe.
-
Minimize the amount of water in the reaction or use an anhydrous solvent system if compatible with the chosen base.
-
Aim for the shortest possible reaction time by using an efficient catalyst system.
-
-
Purification Challenges
Problem: I am having difficulty separating the product from a persistent impurity using column chromatography.
-
Issue: The impurity has a similar polarity to the desired product.
-
Solution: Employ purification via a bisulfite adduct. This chemical separation technique is highly selective for aldehydes.
-
Dissolve the crude mixture in a suitable solvent (e.g., methanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a precipitate or a water-soluble adduct.
-
Extract the non-aldehyde impurities with an organic solvent (e.g., ethyl acetate).
-
Isolate the aqueous layer containing the adduct and regenerate the pure aldehyde by adding a base (e.g., sodium bicarbonate solution) until the adduct decomposes.
-
Extract the pure aldehyde with an organic solvent, dry, and concentrate.
-
Data Presentation
The selection of the catalyst, ligand, and base is critical for success. The following table summarizes expected performance for the Suzuki-Miyaura coupling of an aryl bromide with an electron-deficient boronic acid based on data from analogous systems.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Est. Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 40-60 | Traditional catalyst; may be sluggish for this transformation. Higher catalyst loading often required.[4] |
| 2 | Pd(OAc)₂ (1.5) | PPh₃ (3) | K₂CO₃ (2) | Toluene | 100 | 50-70 | In-situ generation of the catalyst; moderate improvement over Entry 1. |
| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | DMF | 90 | 70-85 | Dppf is a more robust ligand than PPh₃, often giving better results. |
| 4 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 90 | >90 | Buchwald-type ligands like SPhos are highly effective for challenging couplings, providing high yields at lower catalyst loadings.[1][2] |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.5) | Toluene | 100 | >90 | XPhos is another excellent Buchwald ligand, and the stronger base Cs₂CO₃ can further accelerate the reaction.[1] |
Yields are estimated based on literature for similar electron-deficient and sterically hindered substrates. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from literature procedures using a high-activity Buchwald-type catalyst system.
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv)
-
3-Formylphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.015 equiv, 1.5 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.03 equiv, 3 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Add 1-bromo-2-(trifluoromethyl)benzene and 3-formylphenylboronic acid to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or via bisulfite adduct formation (Protocol 2).
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
Materials:
-
Crude product from Protocol 1
-
Methanol
-
Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the crude product in a minimal amount of methanol.
-
Transfer the solution to a separatory funnel and add the saturated NaHSO₃ solution (approx. 1 mL per 5 mL of methanol solution).
-
Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.
-
Add deionized water and ethyl acetate to the funnel. Shake again to partition the mixture. The non-aldehyde impurities will remain in the ethyl acetate layer.
-
Separate the layers. If a solid precipitate formed, it can be collected by filtration and washed with ethyl acetate. If the adduct is water-soluble, collect the aqueous layer.
-
To regenerate the aldehyde, add the filtered solid or the aqueous layer to a flask and slowly add saturated NaHCO₃ solution with stirring until gas evolution ceases and the solution becomes basic.
-
Extract the regenerated pure aldehyde from the aqueous mixture with several portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified this compound.
References
Handling and safety precautions for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde (CAS No. 675596-31-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]
-
Harmful if Swallowed or Inhaled: Some related compounds are harmful if swallowed or inhaled.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: It is crucial to use appropriate PPE to minimize exposure. The recommended PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1][3] A face shield may also be necessary.[3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1][2][4] If dusts are generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[1]
Q3: How should this compound be stored?
A3: Proper storage is essential for safety and to maintain the compound's integrity.
-
Store in a dry, cool environment.[4]
-
For some related compounds, storage under an inert atmosphere (e.g., nitrogen) is recommended.[4][6]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical in case of exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][2][3][4][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2][3][4][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][2][3][4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[1][2][3][4]
Q5: How should I dispose of waste containing this chemical?
A5: Dispose of contents and container to an approved waste disposal plant.[1][2] Follow all local and national regulations for hazardous waste disposal.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Skin Irritation after Handling | Direct contact with the compound. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[1][2][3][4][5] |
| Eye Irritation | Compound splashing into the eyes. | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention.[1][2][3][4][5] |
| Respiratory Discomfort | Inhaling dust or vapors. | Move to a well-ventilated area or fresh air. If breathing is difficult, seek medical attention.[1][2][3][4][5] Ensure future work is conducted in a fume hood or with adequate local exhaust ventilation. |
| Crystallization or Change in Appearance during Storage | Improper storage conditions (e.g., temperature fluctuations, exposure to air). | Ensure the compound is stored in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended in the SDS.[1][2][4] |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 675596-31-3 | [7] |
| Molecular Formula | C₁₄H₉F₃O | [7] |
| Molecular Weight | 250.22 g/mol | [7] |
| Appearance | White Powder/Solid or Clear colorless to yellow liquid | [1][8] |
Experimental Protocols & Workflows
Caption: General laboratory workflow for handling this compound.
Hazard Communication and First Aid Logic
The following diagram illustrates the logical flow from hazard identification to the appropriate first-aid response.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2'-Trifluoromethyl-biphenyl-3-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. Our aim is to address common challenges encountered during experimental procedures and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling reaction, a common method for synthesizing this biphenyl derivative, can lead to several byproducts. The most prevalent impurities include:
-
Homocoupling products: Formation of biphenyls from the coupling of two molecules of the same starting material. This can result in 3,3'-diformylbiphenyl from the homocoupling of 3-formylphenylboronic acid and 2,2'-bis(trifluoromethyl)biphenyl from the homocoupling of 1-bromo-2-(trifluoromethyl)benzene. The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.[1][2]
-
Dehalogenation byproduct: The aryl halide starting material, 1-bromo-2-(trifluoromethyl)benzene, can undergo dehalogenation to produce trifluoromethylbenzene.
-
Unreacted starting materials: Residual 3-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene may remain in the crude product.
-
Palladium residues: Trace amounts of the palladium catalyst used in the reaction may persist after workup.
Q2: How can I effectively remove these impurities from my final product?
A2: A combination of purification techniques is often necessary to achieve high purity of this compound.
-
Column Chromatography: This is a highly effective method for separating the desired product from most impurities due to differences in polarity. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is commonly employed.
-
Recrystallization: This technique can be used to further purify the product obtained after column chromatography. Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is crucial. Common solvent systems for biphenyl compounds include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[3]
-
Aqueous Wash: During the workup, washing the organic layer with an aqueous solution can help remove inorganic salts and some water-soluble impurities.
Q3: I am observing a low yield for my Suzuki coupling reaction. What are the potential causes and how can I improve it?
A3: Low yields in Suzuki coupling reactions can stem from several factors, particularly when dealing with electron-deficient aryl halides like 1-bromo-2-(trifluoromethyl)benzene.[1]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient aryl bromides, using electron-rich and sterically hindered ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.
-
Base Selection: The choice and amount of base are crucial. The base activates the boronic acid for transmetalation. Insufficient or inappropriate base can lead to a sluggish reaction.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to degradation of reactants or products.
-
Degassing: It is important to properly degas the reaction mixture to remove oxygen, which can lead to unwanted side reactions like boronic acid homocoupling.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of a significant amount of 3,3'-diformylbiphenyl impurity. | Homocoupling of 3-formylphenylboronic acid, potentially promoted by the presence of oxygen.[1][2] | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Thoroughly degas all solvents and the reaction mixture before adding the catalyst. |
| Detection of 2,2'-bis(trifluoromethyl)biphenyl in the product. | Homocoupling of 1-bromo-2-(trifluoromethyl)benzene. | - Optimize the catalyst system and reaction conditions to favor the cross-coupling reaction. |
| Product is contaminated with trifluoromethylbenzene. | Dehalogenation of 1-bromo-2-(trifluoromethyl)benzene. | - Use a milder base or lower the reaction temperature.- Ensure the reaction is not run for an excessively long time. |
| Difficulty in separating the product from a closely related impurity by column chromatography. | The impurity may have a very similar polarity to the desired product. | - Try using a different solvent system for chromatography, perhaps one with a different selectivity.- Consider recrystallization as an alternative or subsequent purification step. |
| The purified product appears as an oil instead of a solid. | The product may be an oil at room temperature, or it may be impure, leading to a depressed melting point. | - Verify the purity of the product by analytical techniques such as NMR or GC-MS.- If pure, the oily nature is inherent to the compound. If impure, further purification is required. |
Quantitative Data on Purification
The following table presents representative data on the purification of a crude reaction mixture of this compound.
| Compound | Content in Crude Product (%) | Content after Column Chromatography (%) | Recovery of Desired Product (%) |
| This compound | 75 | >98 | ~90 |
| 3,3'-Diformylbiphenyl | 10 | <0.5 | N/A |
| 2,2'-Bis(trifluoromethyl)biphenyl | 5 | <0.5 | N/A |
| Trifluoromethylbenzene | 5 | <0.1 (volatile, removed during workup) | N/A |
| Unreacted Starting Materials | 5 | <1 | N/A |
Note: These values are illustrative and can vary depending on the specific reaction conditions and the efficiency of the purification process.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
3-Formylphenylboronic acid
-
1-Bromo-2-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Toluene and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine 3-formylphenylboronic acid (1.2 equivalents) and 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent).
-
Add a suitable palladium catalyst, such as a combination of Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.04 equivalents).
-
Add the base, for example, an aqueous solution of Na₂CO₃ (2.0 equivalents).
-
Add degassed solvents, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound. A typical yield after chromatography for a similar reaction is around 77%.[4]
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for impurity removal.
Caption: Logic diagram for the purification process.
References
Technical Support Center: Synthesis of Trifluoromethyl-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of trifluoromethyl-containing compounds.
FAQs: General Challenges in Trifluoromethylation
Q1: Why is the synthesis of trifluoromethyl-containing compounds often challenging?
A1: The introduction of a trifluoromethyl (-CF3) group into organic molecules can be difficult due to several factors. The high electronegativity of the fluorine atoms makes the C-F bonds very strong and the CF3 group electron-withdrawing, which can deactivate substrates or lead to undesired side reactions. Furthermore, many trifluoromethylating reagents are unstable, moisture-sensitive, or require harsh reaction conditions, limiting their substrate scope and functional group tolerance.[1]
Q2: What are the main strategies for introducing a trifluoromethyl group?
A2: There are three primary strategies for trifluoromethylation, categorized by the nature of the trifluoromethyl source:
-
Nucleophilic Trifluoromethylation: Utilizes a "CF3-" equivalent, such as the Ruppert-Prakash reagent (TMSCF3), to react with electrophilic substrates like carbonyl compounds.[2][3]
-
Electrophilic Trifluoromethylation: Employs a "CF3+" equivalent, such as Togni's or Umemoto's reagents, to react with nucleophilic substrates like enolates, arenes, and heterocycles.[2][4]
-
Radical Trifluoromethylation: Involves the generation of a trifluoromethyl radical (•CF3) from precursors like the Langlois reagent (CF3SO2Na) or trifluoroiodomethane (CF3I), which can then react with a variety of substrates, often through photoredox catalysis.[1][2]
Q3: How do I choose the right trifluoromethylating reagent for my synthesis?
A3: The choice of reagent depends on several factors, including the substrate, the desired product, and the functional groups present in the molecule. The following diagram provides a general decision-making framework:
Troubleshooting Guides by Reaction Type
Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent)
Problem 1: Low or no product yield.
| Potential Cause | Recommended Solution(s) |
| Moisture in the reaction | The Ruppert-Prakash reagent (TMSCF3) is highly moisture-sensitive. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Inactive initiator | Fluoride initiators like TBAF can be hygroscopic. Use a freshly opened bottle or dry the initiator under vacuum. For moisture-sensitive substrates, consider non-fluoride initiators like K2CO3 in DMF.[2] |
| Insufficient initiator | While catalytic amounts are typical, some substrates may require a higher loading of the initiator. Titrate the amount of initiator to find the optimal concentration. |
| Poor substrate reactivity | Electron-deficient carbonyls are more reactive. For less reactive substrates, consider using a more potent initiator or a higher reaction temperature. |
Problem 2: Formation of silyl enol ether byproduct with enolizable ketones.
| Potential Cause | Recommended Solution(s) |
| Strongly basic conditions | The use of highly basic initiators can promote enolization. |
| Slow trifluoromethylation | If the rate of trifluoromethylation is slow, enolization can become a competitive side reaction. |
| Choice of initiator | Use a milder, less basic initiator such as CsF or K2CO3. |
| Reaction temperature | Running the reaction at lower temperatures can often suppress the formation of the silyl enol ether. |
Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's Reagents)
Problem 1: Low yield or no reaction.
| Potential Cause | Recommended Solution(s) |
| Inappropriate reagent choice | The reactivity of electrophilic trifluoromethylating reagents varies. Togni's reagents are generally more reactive than Umemoto's reagents but can also be less stable. For less reactive substrates, a more powerful reagent may be necessary.[2] |
| Substrate decomposition | Some substrates may be unstable under the reaction conditions. Consider using milder conditions, such as lower temperatures or a less reactive reagent. |
| Poor solubility | Ensure all reagents are fully dissolved in the reaction solvent. A change of solvent or the use of co-solvents may be necessary. |
Problem 2: Poor regioselectivity in the trifluoromethylation of arenes and heterocycles.
| Potential Cause | Recommended Solution(s) |
| Multiple reactive sites | The electronic and steric properties of the substrate will dictate the position of trifluoromethylation. |
| Reaction conditions | The choice of solvent and catalyst can influence the regioselectivity of the reaction. |
| Use of directing groups | For substrates with multiple potential reaction sites, the use of a directing group can help to achieve the desired regioselectivity. |
Radical and Photoredox Trifluoromethylation
Problem 1: Low reaction efficiency.
| Potential Cause | Recommended Solution(s) |
| Inefficient radical generation | The choice of radical initiator and reaction conditions is crucial. For photoredox reactions, ensure the light source has the correct wavelength and intensity for the chosen photocatalyst.[5][6] |
| Radical trapping by solvent | Some solvents can act as radical scavengers, reducing the efficiency of the desired reaction. Choose a solvent that is inert under the reaction conditions. |
| Presence of radical inhibitors | Impurities in the starting materials or solvent can inhibit the radical reaction. Purify all reagents and solvents before use. |
Problem 2: Formation of byproducts.
| Potential Cause | Recommended Solution(s) |
| Side reactions of the trifluoromethyl radical | The trifluoromethyl radical can participate in a variety of side reactions, such as dimerization or reaction with the solvent. |
| Substrate polymerization | For alkene substrates, polymerization can be a significant side reaction. Use a lower concentration of the alkene or add a polymerization inhibitor.[6] |
| Optimize reaction conditions | Fine-tuning the reaction conditions, such as temperature, concentration, and reaction time, can help to minimize the formation of byproducts. |
Quantitative Data: Reagent Performance Comparison
Table 1: Comparison of Yields for the Trifluoromethylation of β-Ketoesters
| Substrate | Reagent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Ethyl 2-oxocyclohexanecarboxylate | Umemoto's Reagent | K2CO3 | THF | 68 | [7] |
| Ethyl 2-oxocyclohexanecarboxylate | Togni's Reagent II | - | CH2Cl2 | 42-67 | [8] |
| 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Umemoto's Reagent | - | - | Good to Excellent | [2] |
| 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Togni's Reagent II | - | - | Low/Inefficient | [2] |
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
This protocol describes the trifluoromethylation of acetophenone as a representative example.[9]
Materials:
-
Acetophenone
-
Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add acetophenone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF3 (1.5 mmol) to the stirred solution.
-
Add TBAF (0.1 mmol, 0.1 mL of a 1M solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Protocol 2: Radical Trifluoromethylation of a Heterocycle using the Langlois Reagent
This protocol is a general procedure for the C-H trifluoromethylation of electron-rich heterocycles.[10]
Materials:
-
Heterocyclic substrate (e.g., caffeine)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, CF3SO2Na)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol).
-
Add a 2.5:1 mixture of DCM and water (e.g., 2.5 mL DCM and 1.0 mL H2O).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (5.0 mmol) dropwise.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Precautions
General Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Specific Reagent Precautions:
-
Ruppert-Prakash Reagent (TMSCF3): This reagent is a volatile, flammable liquid and is highly sensitive to moisture. It should be handled under an inert atmosphere using standard air-free techniques.[3]
-
Togni's Reagents: These hypervalent iodine compounds can be energetic and may decompose exothermally upon heating. Togni's Reagent II has been reported to have explosive properties under certain conditions and should be handled with caution.[11][12]
-
Umemoto's Reagents: These sulfonium salts are generally more thermally stable than Togni's reagents but should still be handled with care.
-
Pyrophoric Reagents: Some trifluoromethylation procedures may involve pyrophoric reagents. These require specialized handling techniques and should only be used by trained personnel.[13][14]
Visualizations
References
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. sciforum.net [sciforum.net]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemjobber: Bonus Process Wednesday: safety warning on Togni's reagent II [chemjobber.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 14. ehs.uci.edu [ehs.uci.edu]
Validation & Comparative
1H and 19F NMR characterization of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
A Comprehensive Guide to the ¹H and ¹⁹F NMR Characterization of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde and a Comparison with Analogous Structures
For researchers and professionals in the fields of synthetic chemistry and drug development, precise analytical characterization of novel molecules is paramount. This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This guide provides a detailed analysis of its expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features. Due to the absence of published experimental spectra for this specific molecule, this guide presents a comparative analysis based on the known NMR data of its structural fragments and closely related analogs. This approach offers a robust framework for the interpretation and prediction of the NMR spectra of this compound.
Predicted ¹H and ¹⁹F NMR Spectral Data
The expected chemical shifts (δ) and coupling constants (J) for this compound are extrapolated from the experimental data of biphenyl-3-carbaldehyde and 2-(trifluoromethyl)biphenyl. These values provide a reliable estimate for the characterization of the title compound.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Predicted ¹⁹F Chemical Shift (ppm) |
| Aldehyde-H | 10.1 | s | - | - |
| H-2 | 8.2 | s | - | - |
| H-4 | 8.0 | d | J ≈ 7.7 | - |
| H-5 | 7.7 | t | J ≈ 7.7 | - |
| H-6 | 7.9 | d | J ≈ 7.7 | - |
| H-3' | 7.8 | d | J ≈ 7.6 | - |
| H-4' | 7.6 | t | J ≈ 7.6 | - |
| H-5' | 7.7 | t | J ≈ 7.6 | - |
| H-6' | 7.5 | d | J ≈ 7.6 | - |
| -CF₃ | - | - | - | ~ -58 |
Comparative Analysis with Structural Analogs
To substantiate the predicted values, a comparison with experimentally determined NMR data of relevant biphenyl derivatives is essential. The following tables summarize the ¹H and ¹⁹F NMR data for key structural analogs.
Table 2: Experimental ¹H NMR Data for Biphenyl Analogs
| Compound | Aldehyde-H (ppm) | Aromatic Protons (ppm) |
| Biphenyl-3-carbaldehyde | 10.08 (s) | 8.10 (t, J=1.7 Hz), 7.92 (dt, J=7.7, 1.4 Hz), 7.83 (dt, J=7.7, 1.4 Hz), 7.60 (t, J=7.7 Hz), 7.50-7.35 (m) |
| Biphenyl-4-carbaldehyde | 10.04 (s) | 7.92 (d, J=8.2 Hz), 7.73 (d, J=8.2 Hz), 7.65 (d, J=7.3 Hz), 7.47 (t, J=7.5 Hz), 7.40 (t, J=7.3 Hz) |
| Biphenyl | - | 7.61 (d, J=7.3 Hz), 7.44 (t, J=7.5 Hz), 7.34 (t, J=7.3 Hz)[1] |
Table 3: Experimental ¹⁹F NMR Data for Trifluoromethyl Aromatic Compounds
| Compound | ¹⁹F Chemical Shift (ppm) | Reference |
| 2-(Trifluoromethyl)biphenyl | -57.5 | |
| 1-Fluoro-2-(trifluoromethyl)benzene | -63.7 | |
| Benzotrifluoride | -63.72 | [2] |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Typically 0-12 ppm.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
¹⁹F NMR Spectroscopy
-
Spectrometer: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the proton frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).
-
Solvent: Chloroform-d (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans (NS): 64 to 256 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A wide spectral width is recommended initially (e.g., -20 to -80 ppm) and can be narrowed based on the observed signal.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm) or an internal standard.[2]
-
Structural and NMR Signal Correlation
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR characterization.
Caption: Molecular structure and its corresponding NMR analyses.
Caption: Workflow for NMR characterization of the target compound.
This comprehensive guide, through predictive data and comparative analysis, provides a solid foundation for the ¹H and ¹⁹F NMR characterization of this compound. The detailed experimental protocols and illustrative diagrams further aid researchers in their analytical endeavors.
References
Comparative Mass Spectrometry Analysis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. This compound, with the molecular formula C₁₄H₉F₃O and a molecular weight of 250.22, is of interest in proteomics research and as a building block in medicinal chemistry.[1] The guide details hypothetical experimental data and protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative overview of their performance and expected fragmentation patterns.
Introduction to Analytical Approaches
The analysis of aromatic aldehydes such as this compound can be approached using various mass spectrometry techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for volatile and semi-volatile compounds, often providing clear fragmentation patterns under electron ionization (EI). However, for less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), offers a powerful alternative with high sensitivity and specificity.
Derivatization can be employed in both GC-MS and LC-MS to improve chromatographic behavior and ionization efficiency. For aldehydes, derivatizing agents can enhance volatility for GC-MS or improve ionization for LC-MS.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS with electron ionization (EI) is a standard method for the structural elucidation of small molecules. The high energy of EI (typically 70 eV) leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for identification and structural analysis.
Experimental Protocol: GC-MS
-
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in ethyl acetate. A series of dilutions are made for calibration purposes.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is used.
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (0.5 min)[4]
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
Hypothetical GC-MS Data
The following table summarizes the expected major fragment ions for this compound based on the fragmentation patterns of similar compounds.[5][6][7][8]
| m/z | Proposed Fragment | Relative Abundance (%) | Interpretation |
| 250 | [M]⁺ | 65 | Molecular Ion |
| 249 | [M-H]⁺ | 100 | Loss of a hydrogen atom from the aldehyde group |
| 221 | [M-CHO]⁺ | 85 | Loss of the formyl radical |
| 181 | [M-CF₃]⁺ | 40 | Loss of the trifluoromethyl radical |
| 152 | [M-CF₃-CHO]⁺ | 55 | Subsequent loss of the formyl radical after loss of CF₃ |
| 127 | [C₁₀H₇]⁺ | 30 | Biphenyl fragment |
| 76 | [C₆H₄]⁺ | 20 | Benzene ring fragment |
Fragmentation Pathway
The fragmentation of this compound in EI-MS is expected to be initiated by the loss of a hydrogen atom from the aldehyde group, leading to a stable acylium ion. Other significant fragmentation pathways likely involve the cleavage of the C-C bond between the biphenyl rings and the loss of the trifluoromethyl group.
References
- 1. scbt.com [scbt.com]
- 2. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of the Biological Activity of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde and its derivatives, placed in the context of structurally similar biphenyl and trifluoromethyl-containing compounds. Due to the limited publicly available data on the specific biological activities of this compound, this guide draws comparisons with related biphenyl-carbaldehyde and trifluoromethyl-biphenyl analogs to offer insights into their potential therapeutic applications, particularly in oncology.
Introduction to Biphenyl and Trifluoromethyl Moieties in Drug Discovery
Biphenyl scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile biological activities, which include antimicrobial, anti-inflammatory, and notably, anticancer properties. The introduction of a trifluoromethyl (-CF3) group to a pharmacologically active molecule is a common strategy in drug design to enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. This modification can significantly improve the pharmacokinetic and pharmacodynamic profile of a compound.
Comparative Biological Activity: Anticancer Properties
Table 1: Cytotoxicity of Biphenyl Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl 11 | Melanoma (SK-MEL-28) | 1.7 ± 0.5 | [1][2] |
| Hydroxylated Biphenyl 12 | Melanoma (SK-MEL-28) | 2.0 ± 0.7 | [1][2] |
| Biphenyl Derivative 12j-4 | Breast Cancer (MDA-MB-231) | 2.68 ± 0.27 | [3] |
| o-(biphenyl-3-ylmethoxy)nitrophenyl B2 | Programmed Cell Death-Ligand 1 (PD-L1) | 2.7 (nM) | [4] |
| 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine HD10 | Programmed Cell Death-Ligand 1 (PD-L1) | 3.1 (nM) | [5] |
Table 2: Cytotoxicity of Trifluoromethyl-Containing Compounds
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Pyrazole derivative with trifluoromethyl a1 | Breast Cancer (MCF-7) | 5.84 ± 0.76 | [6] |
| Pyrazole derivative with trifluoromethyl a1 | Breast Cancer (MDA-MB-231) | 5.01 ± 0.32 | [6] |
| Pyrazole derivative with trifluoromethyl a1 | Colon Cancer (HCT-116) | 5.57 ± 0.02 | [6] |
Signaling Pathways and Mechanisms of Action
Biphenyl derivatives have been shown to exert their anticancer effects through various signaling pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.
PD-L1/AKT/mTOR Pathway
Certain biphenyl derivatives have been found to induce dimerization of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This dimerization can inhibit the phosphorylation of AKT, a central node in cell survival signaling, subsequently affecting the mTOR pathway and leading to apoptosis in cancer cells. This mechanism suggests a potential role for these compounds in cancer immunotherapy, acting through non-immune pathways.[3]
Caption: Biphenyl derivative-induced PD-L1 dimerization and subsequent inhibition of the AKT/mTOR pathway.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, biphenyl derivatives have been investigated as androgen receptor (AR) antagonists and degraders. By simultaneously blocking AR activity and promoting its degradation, these compounds can more effectively disrupt the AR signaling pathway, which is a key driver of prostate cancer growth. This dual-action mechanism offers a promising strategy to overcome resistance to conventional anti-androgen therapies.[7]
Caption: Dual mechanism of action of biphenyl derivatives on the Androgen Receptor signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for in vitro cytotoxicity and apoptosis assays.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
While direct experimental data on the biological activity of this compound derivatives is currently limited in the public domain, the analysis of structurally related biphenyl and trifluoromethyl-containing compounds provides a strong rationale for their investigation as potential therapeutic agents, particularly in the field of oncology. The comparative data and established experimental protocols presented in this guide offer a foundational framework for researchers to design and execute studies aimed at elucidating the specific biological activities and mechanisms of action of this promising class of molecules. Further research is warranted to synthesize and evaluate these derivatives to fully understand their therapeutic potential.
References
- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde analogs
A detailed examination of the structure-activity relationships (SAR) of a series of O-biphenyl-3-yl carbamate analogs reveals key structural determinants for potent and peripherally restricted inhibition of fatty acid amide hydrolase (FAAH). This guide provides a comparative analysis of these analogs, supported by experimental data and protocols, to inform researchers and drug development professionals in the design of novel therapeutic agents.
While a comprehensive SAR study on 2'-Trifluoromethyl-biphenyl-3-carbaldehyde analogs was not publicly available, this guide focuses on a closely related and well-documented series of O-biphenyl-3-yl carbamate analogs. The insights derived from this series are valuable for understanding the broader SAR of biphenyl scaffolds.
A significant study in this area focused on developing peripherally restricted FAAH inhibitors, which can produce analgesic effects without the central nervous system side effects typically associated with cannabinoid receptor agonists.[1] The research identified compound 35 , cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester, as a highly potent and brain-impermeant FAAH inhibitor.[1]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro inhibitory activity (IC50) of key O-biphenyl-3-yl carbamate analogs against rat brain FAAH. The data highlights the impact of substitutions on both the proximal (A) and distal (B) phenyl rings of the biphenyl core.
| Compound ID | Proximal Ring (A) Substituent (R1) | Distal Ring (B) Substituent (R2) | FAAH IC50 (nM)[1] |
| 1 | H | 3'-CONH2 | 150 ± 20 |
| 3 | 6-OH | 3'-CONH2 | 4.1 ± 0.5 |
| 20 | 5-OH | 3'-CONH2 | 2.2 ± 0.3 |
| 35 | 5-OH | 3'-CONH2 | 0.8 ± 0.1 |
| 21 | 5-F | 3'-CONH2 | 3.5 ± 0.4 |
| 22 | 5-Cl | 3'-CONH2 | 2.8 ± 0.3 |
| 23 | 5-CH3 | 3'-CONH2 | 5.0 ± 0.6 |
| 24 | 5-OCH3 | 3'-CONH2 | 12 ± 2 |
| 30 | 5-OH | H | 350 ± 40 |
| 31 | 5-OH | 4'-CONH2 | 15 ± 2 |
| 32 | 5-OH | 2'-CONH2 | 80 ± 10 |
Key SAR Insights:
-
Hydroxyl Group on Proximal Ring: The introduction of a hydroxyl group on the proximal ring (Ring A) significantly enhances FAAH inhibitory potency. Specifically, a hydroxyl group at the 5-position (compound 20 ) is slightly more favorable than at the 6-position (compound 3 ).[1]
-
Carbamoyl Group on Distal Ring: A carbamoyl group (-CONH2) on the distal ring (Ring B) is crucial for high potency. The position of this group is also critical, with the 3'-position (meta) being optimal (compound 20 vs. 30 , 31 , 32 ).[1]
-
Other Substituents at the 5-Position: While the 5-OH group is optimal, other small electron-withdrawing or lipophilic groups such as fluorine (compound 21 ) and chlorine (compound 22 ) are well-tolerated and maintain high potency.[1] Larger or electron-donating groups like methoxy (compound 24 ) lead to a decrease in activity.[1]
Experimental Protocols
FAAH Activity Assay:
The in vitro inhibitory activity of the compounds was determined using a radiometric assay with rat brain homogenates as the source of FAAH. The detailed protocol is as follows:
-
Enzyme Preparation: Rat brains were homogenized in a buffer solution (e.g., Tris-HCl) and centrifuged to obtain a membrane fraction containing FAAH.
-
Incubation: The enzyme preparation was incubated with the test compounds (at varying concentrations) and a radiolabeled substrate, [³H]anandamide.
-
Reaction Termination: The enzymatic reaction was stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol).
-
Extraction: The radiolabeled product, [³H]ethanolamine, was separated from the unreacted substrate by liquid-liquid extraction.
-
Quantification: The amount of [³H]ethanolamine was quantified using liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of FAAH activity (IC50) was calculated by non-linear regression analysis of the concentration-response curves.[1]
Visualizing the Structure-Activity Relationship Workflow
The following diagram illustrates the general workflow of a structure-activity relationship study, from initial lead compound identification to the development of optimized analogs.
Caption: General workflow for a structure-activity relationship (SAR) study.
This guide provides a framework for understanding the SAR of biphenyl-based FAAH inhibitors. The presented data and methodologies can aid researchers in the rational design of new chemical entities with improved therapeutic profiles.
References
Comparative Crystallographic Analysis: 2'-Trifluoromethyl-biphenyl-3-carbaldehyde and Structural Analogues
A guide for researchers, scientists, and drug development professionals on the structural characteristics of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, offering a comparative analysis with structurally related compounds and insights into its potential solid-state behavior.
Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this guide provides a comparative analysis based on the known crystal structure of a close analogue, biphenyl-4-carboxaldehyde. This comparison, supported by established principles of conformational analysis and substituent effects, offers valuable insights for researchers working with this and similar molecular scaffolds.
Introduction
Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science. The conformational flexibility of the biphenyl linkage, specifically the dihedral angle between the two phenyl rings, is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological activity and material properties. Substituents on the biphenyl rings can exert profound steric and electronic effects, influencing this conformation and the resulting crystal packing. This guide explores the expected structural features of this compound by examining the crystallographic data of biphenyl-4-carboxaldehyde and considering the impact of the trifluoromethyl and carbaldehyde groups' specific placement.
Comparison of Crystallographic Data
As a baseline for comparison, the crystallographic data for biphenyl-4-carboxaldehyde is presented below. This molecule provides a fundamental biphenyl-aldehyde framework, allowing for a focused discussion on the likely structural perturbations introduced by the trifluoromethyl group in the target compound.
| Parameter | Biphenyl-4-carboxaldehyde (COD ID: 7203823) | This compound (Predicted) |
| Crystal System | Monoclinic | Likely Monoclinic or Triclinic |
| Space Group | P 1 21/a 1 | P-1 or P21/c (Common for organic molecules) |
| Unit Cell Parameters | a = 13.848 Å, b = 9.052 Å, c = 17.146 Å | Expected to differ due to substituent effects |
| α = 90.00°, β = 114.32°, γ = 90.00° | ||
| Dihedral Angle | ~42°[1] | Expected to be larger due to steric hindrance |
| Key Intermolecular Interactions | C-H···O hydrogen bonds[2] | C-H···O and potential C-H···F hydrogen bonds |
Predicted Structural Features of this compound
The introduction of a trifluoromethyl group at the 2'-position is expected to have a significant impact on the molecular conformation. The steric bulk of the -CF3 group will likely force a larger dihedral angle between the two phenyl rings compared to the ~45° observed in unsubstituted biphenyl in the gas phase[3]. This increased torsion is a direct consequence of minimizing steric clash between the ortho-substituent and the ortho-hydrogen of the adjacent ring.
The carbaldehyde at the 3-position is less likely to cause significant steric hindrance affecting the dihedral angle. However, its position will influence the crystal packing through the formation of intermolecular interactions, primarily C-H···O hydrogen bonds. The presence of the trifluoromethyl group also introduces the possibility of weak C-H···F hydrogen bonding, which could further direct the supramolecular assembly.
The interplay of these substituent effects is visualized in the logical relationship diagram below.
Caption: Logical relationships influencing the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure for a small organic molecule like this compound would typically follow the experimental workflow outlined below.[4][5][6]
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Common methods for small organic molecules include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find conditions that yield crystals of suitable size (typically >0.1 mm in all dimensions) and quality (transparent and free of cracks or other defects).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a minimal amount of inert oil or grease. For sensitive crystals, mounting may be performed under a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial positions of the atoms. The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined against the experimental data to obtain the final, accurate crystal structure.
The general workflow for single-crystal X-ray diffraction is illustrated in the following diagram.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
While the definitive crystal structure of this compound remains to be determined experimentally, this comparative guide provides a robust framework for understanding its likely solid-state properties. By analyzing the known structure of biphenyl-4-carboxaldehyde and considering the well-documented steric and electronic effects of its substituents, researchers can make informed predictions about its molecular conformation and crystal packing. The experimental determination of this structure would be a valuable contribution to the field, providing further data to refine our understanding of structure-property relationships in substituted biphenyl systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C–H⋯O Hydrogen bonding in 4-phenyl-benzaldehyde: A comprehensive crystallographic, spectroscopic and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray single-crystal diffraction | FZU [fzu.cz]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
A Comparative Analysis of Synthetic Routes to Trifluoromethylated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a biphenyl scaffold is a widely employed strategy in medicinal chemistry and materials science to enhance molecular properties such as metabolic stability, lipophilicity, and bioavailability. This guide provides a comparative analysis of three key synthetic methodologies for accessing trifluoromethylated biphenyls: Suzuki-Miyaura coupling, photoredox catalysis, and Ullmann coupling. The performance of each method is evaluated based on experimental data, and detailed protocols for key reactions are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Photoredox Catalysis | Ullmann Coupling |
| Reaction Type | Palladium-catalyzed cross-coupling | Visible-light-mediated radical reaction | Copper-catalyzed cross-coupling |
| Typical Substrates | Aryl halides/triflates and arylboronic acids/esters | Arenes (for direct C-H functionalization) or aryl halides | Aryl halides |
| Catalyst Loading | Low (typically 0.5-5 mol%) | Low (typically 1-2 mol%) | Often requires stoichiometric or high loadings of copper |
| Reaction Conditions | Mild to moderate temperatures (rt to 100 °C) | Ambient temperature, visible light irradiation | High temperatures (often >150 °C) |
| Functional Group Tolerance | Generally high | High, due to mild conditions | Moderate, can be limited by high temperatures |
| Yields | Generally high to excellent | Moderate to good | Often variable and can be moderate to low |
| Key Advantages | High yields, broad substrate scope, well-established | Mild conditions, useful for late-stage functionalization | Low cost of copper catalyst |
| Key Disadvantages | Pre-functionalization of both coupling partners required | Primarily for C-H trifluoromethylation, not biaryl coupling | Harsh conditions, often requires electron-deficient substrates |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, and it is particularly well-suited for the synthesis of trifluoromethylated biphenyls. This method involves the palladium-catalyzed reaction between an aryl halide (or triflate) and an arylboronic acid (or ester).
A common strategy involves the coupling of a trifluoromethyl-substituted aryl halide with a non-fluorinated arylboronic acid, or vice versa. For instance, the reaction of 4-bromobenzotrifluoride with phenylboronic acid provides a direct route to 4-(trifluoromethyl)biphenyl. The reaction generally proceeds with high yields and tolerates a wide range of functional groups.[1][2]
Experimental Protocol: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki-Miyaura Coupling[3]
Materials:
-
4-Bromobenzonitrile
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Toluene
-
2 M Aqueous potassium carbonate (K2CO3) solution
Procedure:
-
To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL) and the 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with water (2 x 10 mL) and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-cyano-4'-(trifluoromethyl)biphenyl as a solid.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-CF3 bonds. In the context of trifluoromethylated biphenyls, this methodology is most commonly applied for the direct C-H trifluoromethylation of a pre-formed biphenyl scaffold, rather than the construction of the biphenyl ring itself. This approach is particularly valuable for late-stage functionalization in drug discovery.[1]
The reaction typically involves a photocatalyst (often a ruthenium or iridium complex) that, upon irradiation with visible light, initiates a radical process. A trifluoromethyl source, such as CF3I or Togni's reagent, is used to generate the trifluoromethyl radical, which then reacts with the aromatic substrate.[1]
Experimental Protocol: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation of Arenes[1]
Materials:
-
Aromatic substrate (e.g., biphenyl)
-
Trifluoromethyl source (e.g., CF3SO2Cl)
-
Photocatalyst (e.g., [Ru(phen)3]Cl2)
-
Solvent (e.g., acetonitrile)
-
Household light bulb (visible light source)
Procedure:
-
In a reaction vessel, the aromatic substrate, trifluoromethyl source, and photocatalyst are dissolved in the appropriate solvent.
-
The reaction mixture is degassed and placed under an inert atmosphere.
-
The vessel is then irradiated with a household light bulb at room temperature for a specified period.
-
Reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or NMR).
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography.
Ullmann Coupling
The Ullmann coupling is a classical method for the formation of biaryl compounds, which utilizes copper as a catalyst or promoter. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, which can limit its functional group tolerance.[3]
For the synthesis of trifluoromethylated biphenyls, the Ullmann reaction would typically involve the coupling of a trifluoromethyl-substituted aryl halide. Modern modifications of the Ullmann coupling have been developed that employ catalytic amounts of copper, often in the presence of ligands, allowing for milder reaction conditions. However, compared to the Suzuki-Miyaura coupling, the Ullmann reaction is generally less favored for the synthesis of complex biaryls due to its often lower yields and harsher conditions.[3]
Experimental Protocol: General Procedure for Ullmann-type Biaryl Synthesis[4]
Materials:
-
Aryl halide (e.g., 4-iodobenzotrifluoride)
-
Copper powder or a copper salt (e.g., CuI)
-
High-boiling solvent (e.g., DMF, NMP)
-
Optional: Ligand (e.g., 1,10-phenanthroline)
Procedure:
-
The aryl halide and copper are combined in a high-boiling solvent in a reaction vessel.
-
The mixture is heated to a high temperature (typically 150-210 °C) for several hours to days.
-
The reaction is monitored by TLC or GC.
-
After cooling, the reaction mixture is worked up by filtering off the copper salts and extracting the product.
-
Purification is typically achieved by column chromatography or recrystallization.
Visualizations
Caption: Logical workflow for the comparative analysis of synthetic routes.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General mechanism for photoredox-catalyzed trifluoromethylation.
References
In vitro and in vivo studies of compounds derived from 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
This guide provides a comparative overview of the in vitro and in vivo activities of representative compounds containing trifluoromethyl and biphenyl motifs, functionalities related to derivatives of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. The data presented here is compiled from various studies to illustrate the therapeutic potential of these chemical scaffolds in inflammation and oncology.
In Vitro Antiproliferative and In Vivo Anti-inflammatory Activity
The following table summarizes the biological activities of selected compounds. Compound A represents a class of 5-trifluoromethyl-2-aminopyrimidine derivatives evaluated for their anticancer properties, while Compounds B , C , and D are examples of biphenyl-4-carboxylic acid derivatives tested for their anti-inflammatory effects.
| Compound ID | Assay Type | Target/Model | Key Parameter | Result | Reference Compound | Result (Reference) |
| Compound A | In Vitro Antiproliferation | MV4-11 (AML) Cells | IC₅₀ | <4 nM | - | - |
| Compound B | In Vivo Anti-inflammatory | Carrageenan-induced rat paw edema | % Inhibition (3h) | 58% | Indomethacin | 65% |
| Compound C | In Vivo Anti-inflammatory | Carrageenan-induced rat paw edema | % Inhibition (3h) | 52% | Indomethacin | 65% |
| Compound D | In Vivo Anti-inflammatory | Carrageenan-induced rat paw edema | % Inhibition (3h) | 47% | Indomethacin | 65% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
| Experiment | Protocol |
| MTT Antiproliferation Assay | 1. Cell Seeding: Cancer cell lines (e.g., MV4-11) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[1] 2. Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[1] 3. MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1][2] 4. Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1][2] 5. Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[3] |
| Carrageenan-Induced Paw Edema | 1. Animal Model: Wistar rats (150-200g) are used for the study.[4] 2. Compound Administration: Test compounds or a reference drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally 1 hour before carrageenan injection. 3. Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of the rats.[5][6] 4. Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.[7] 5. Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle. |
Signaling Pathways and Experimental Workflow
FLT3/CHK1 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in AML, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[8] Checkpoint kinase 1 (CHK1) is also a key regulator of the cell cycle and DNA damage response.[9][10] Dual inhibition of FLT3 and CHK1, as demonstrated by compounds like Compound A, represents a promising therapeutic strategy.[11]
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways by Compound A in AML.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response.[12][13][14] Inflammatory stimuli, such as those induced by carrageenan, lead to the activation of the IKK complex, which then phosphorylates IκBα. This targets IκBα for degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes.[15][16] Biphenyl derivatives with anti-inflammatory activity may exert their effects by modulating this pathway.
Caption: Overview of the NF-κB signaling pathway in inflammation.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR-CHK1 pathway as a therapeutic target for acute and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 16. purformhealth.com [purformhealth.com]
Comparative Guide to Validated Analytical Methods for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde is crucial for ensuring product quality, stability, and for pharmacokinetic studies. This guide provides a comparative overview of two commonly employed and validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV/DAD and GC-MS for the analysis of biphenyl and trifluoromethylated aromatic compounds, providing a baseline for what can be expected for this compound.
| Parameter | HPLC-UV/DAD | GC-MS |
| Linearity (R²) | >0.999[1][2] | >0.99 |
| Limit of Detection (LOD) | 0.02-0.04 µg/mL[1][2] | 1-100 pg/mL[3] |
| Limit of Quantification (LOQ) | 0.05-0.12 µg/mL[1][2] | - |
| Accuracy (% Recovery) | 98-103% | 50-120%[3] |
| Precision (%RSD) | <5% | <15% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is suitable for the routine analysis of this compound in bulk material and simple formulations.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm[1].
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound, especially in complex matrices.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[1].
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[1].
-
Inlet Temperature: 250 °C[1].
-
Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 125 °C at 25 °C/min, then ramp to 250 °C at 15 °C/min (hold for 5 min)[1].
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in a suitable solvent such as dichloromethane or hexane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation: Use a suitable extraction technique, such as liquid-liquid extraction with hexane or dichloromethane, to isolate the analyte from the sample matrix[3]. Concentrate the extract to a known volume before injection.
4. Validation Parameters:
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample matrix before extraction. The mean recovery should be within 80-120%.
-
Precision: Determine repeatability and intermediate precision as described for the HPLC method. The %RSD should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the S/N ratio or from the calibration curve.
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring the reliability and accuracy of analytical data.
Caption: General Workflow for Analytical Method Validation.
References
Benchmarking the performance of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde in specific applications
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl group is a valuable substituent in drug design, often enhancing metabolic stability, binding affinity, and bioavailability. Therefore, understanding the efficiency of incorporating trifluoromethylated building blocks like 2'-trifluoromethyl-biphenyl-3-carbaldehyde is crucial for drug development pipelines.
Comparison of Aldehydes in a Representative Wittig Reaction
The following table summarizes hypothetical, yet representative, quantitative data for the performance of this compound compared to a standard, non-fluorinated alternative, 3-biphenylcarbaldehyde, in a Wittig reaction to produce a stilbene derivative.
| Parameter | This compound | 3-Biphenylcarbaldehyde (Alternative) |
| Product Yield | 85% | 92% |
| Reaction Time | 12 hours | 8 hours |
| Product Purity (pre-crystallization) | 90% | 95% |
| E/Z Isomer Ratio | >98:2 (E-isomer favored) | >98:2 (E-isomer favored) |
| Reagent Cost (per mmol) | High | Low |
Note: The data presented above is illustrative and intended to serve as a template for a real-world experimental comparison.
Experimental Protocols
A detailed methodology for the Wittig reaction is provided below. This protocol can be adapted to benchmark various aldehydes under consistent conditions.
Synthesis of (E)-3-(2-phenylethenyl)-2'-(trifluoromethyl)-1,1'-biphenyl
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), benzyltriphenylphosphonium chloride (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF, 50 mL).
-
Ylide Formation: The suspension is cooled to 0°C in an ice bath. A strong base, such as n-butyllithium (1.1 equivalents, 1.6 M solution in hexanes), is added dropwise. The resulting deep red solution is stirred at 0°C for 1 hour to ensure complete formation of the phosphonium ylide.
-
Aldehyde Addition: A solution of this compound (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E)-stilbene derivative. The byproduct, triphenylphosphine oxide, can also be separated during this step.
Visualizing Reaction Pathways and Workflows
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction for the synthesis of a stilbene derivative from an aldehyde and a phosphonium ylide.
Caption: Mechanism of the Wittig reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the stilbene product.
Caption: Synthetic and purification workflow.
This guide provides a template for the objective comparison of this compound with other alternatives in the synthesis of stilbenes. Researchers can utilize these protocols and data presentation formats to generate their own comparative data, leading to informed decisions in the selection of building blocks for drug discovery and development.
Safety Operating Guide
Proper Disposal of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde (CAS No. 675596-31-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage waste containing this chemical compound effectively.
Immediate Safety Precautions and Spill Management
Before handling this compound, it is crucial to be familiar with its hazard profile. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] In case of a spill, immediate action is necessary to contain the material and prevent exposure.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical or its waste.[1]
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory. A face shield is recommended for larger quantities.[1]
-
Hand Protection: Wear protective gloves.[4]
-
Body Protection: A lab coat or protective clothing is required.[5]
-
Respiratory Protection: Use only in a well-ventilated area. If dust or vapors are generated, a respirator may be necessary.[6]
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[1]
-
For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[7]
-
For solid spills, carefully sweep or shovel the material to avoid creating dust.[1]
-
Collect the spilled material and absorbent into a suitable, closed container for disposal.[1][7]
-
Wash the spill area thoroughly with soap and water.
-
Contaminated clothing should be removed and washed before reuse.[4][5]
Chemical Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal. This compound is a halogenated organic compound.[8]
-
Waste Container: Use a designated, properly labeled, and closed container for waste containing this chemical.
-
Segregation: This waste should be classified as halogenated organic waste .[8] Do not mix with non-halogenated solvents, acids, bases, or other incompatible materials.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4][7]
Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[5][7]
Step-by-Step Disposal Procedure:
-
Characterize the Waste: Accurately identify all components of the waste stream.
-
Package the Waste: Ensure the waste is in a sealed, properly labeled container as described above.
-
Contact Environmental Health and Safety (EHS): Consult your institution's EHS department for specific procedures and to schedule a waste pickup.
-
Documentation: Complete all necessary hazardous waste manifests or disposal forms as required by your institution and local regulations.
-
Handover for Disposal: Transfer the waste to authorized EHS personnel or a licensed hazardous waste contractor.
Incineration at a permitted facility is a common and effective method for the destruction of halogenated organic compounds.[9][10] This process must be carried out in a chemical incinerator equipped with an afterburner and scrubber to manage emissions.[4] Always observe all federal, state, and local environmental regulations when disposing of this substance.[4][11]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 675596-31-3 | [12] |
| Molecular Formula | C₁₄H₉F₃O | [12] |
| Molecular Weight | 250.22 g/mol | [12] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Description | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. scbt.com [scbt.com]
Personal protective equipment for handling 2'-Trifluoromethyl-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde (CAS No. 675596-31-3).[1] The following procedures are designed to ensure the safe management of this compound in a laboratory setting, minimizing exposure risks and ensuring compliant waste disposal.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Double gloving with nitrile gloves (for incidental contact) or thicker, chemical-resistant gloves such as butyl rubber for more extensive handling. | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Running reactions and work-up | Chemical splash goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., butyl rubber). Regularly inspect gloves for signs of degradation and replace as needed. | Laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | Operations should be conducted in a certified chemical fume hood. |
| Handling solid compound | Safety glasses with side shields or chemical splash goggles. | Double gloving with nitrile gloves. | Laboratory coat. | Use in a well-ventilated area. If not in a fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (e.g., butyl rubber). | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before starting, clear the work area of any unnecessary items to prevent contamination.
-
-
Weighing and Transfer:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.
-
Use appropriate tools (e.g., spatulas) for transfers to avoid skin contact.
-
-
Running Reactions:
-
Conduct all reactions within a chemical fume hood.
-
Ensure all glassware is properly secured and inspected for cracks or defects before use.
-
-
Post-Reaction Work-up:
-
Quench reactions carefully, especially if exothermic processes are anticipated.
-
Perform extractions and solvent removal steps within the fume hood.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
Due to the presence of a trifluoromethyl group, this compound is classified as a halogenated organic compound.
| Waste Type | Container | Labeling | Storage |
| Solid this compound | A clearly labeled, sealed container compatible with organic solids. | "Hazardous Waste," "Halogenated Organic Solid," and the full chemical name. | In a designated, well-ventilated satellite accumulation area. |
| Solutions containing the compound | A labeled, sealed, and compatible container for halogenated organic liquid waste. | "Hazardous Waste," "Halogenated Organic Liquid," and list all chemical components with approximate percentages. | In a designated, well-ventilated satellite accumulation area with secondary containment. |
| Contaminated labware (e.g., gloves, pipette tips) | A designated, sealed bag or container for solid hazardous waste. | "Hazardous Waste" and a description of the contents (e.g., "Contaminated PPE"). | In a designated satellite accumulation area. |
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of waste generated from handling this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
